9-(prop-2-yn-1-yl)-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-prop-2-ynylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFASXXGGLDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300977 | |
| Record name | 9-prop-2-ynylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-77-3 | |
| Record name | 4282-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-prop-2-ynylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-(prop-2-yn-1-yl)-9H-carbazole (CAS Number: 4282-77-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(prop-2-yn-1-yl)-9H-carbazole, a member of the N-substituted carbazole family, is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. The carbazole nucleus is a well-established pharmacophore, known to impart a range of biological activities, while the terminal alkyne functionality of the propargyl group opens up a vast array of synthetic possibilities, most notably through "click chemistry." This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 4282-77-3 | N/A |
| Molecular Formula | C₁₅H₁₁N | [1] |
| Molecular Weight | 205.26 g/mol | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-alkylation of carbazole with a propargyl halide, such as propargyl bromide. This reaction is generally carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating nucleophilic attack on the propargyl halide.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar N-alkylation of a tetrahydrocarbazole derivative and represents a standard method for this transformation.
Materials:
-
Carbazole
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of carbazole in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system and the protons of the propargyl group. The methylene protons adjacent to the nitrogen will appear as a singlet, and the acetylenic proton will also be a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the carbazole moiety and the three carbons of the propargyl group, including the two sp-hybridized carbons of the alkyne.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring, the C≡C stretching of the alkyne, and the ≡C-H stretching of the terminal alkyne.
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable building block in several areas of research.
Drug Discovery and Medicinal Chemistry
The carbazole scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. The propargyl group serves as a handle for further molecular elaboration, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the facile conjugation of the carbazole moiety to other molecules of interest, such as peptides, sugars, or other pharmacophores, to create novel hybrid molecules with potentially enhanced or novel biological activities.
While specific biological data for this compound is limited in the public literature, the broader family of N-alkylated carbazoles has been investigated for various therapeutic applications. For instance, certain carbazole derivatives have been shown to act as inhibitors of the STAT3 signaling pathway, which is implicated in cancer cell proliferation and survival[3][4].
Materials Science
The carbazole moiety is well-known for its excellent hole-transporting properties, making carbazole-based materials highly valuable in the field of organic electronics. These materials are utilized in the fabrication of organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices. The propargyl group on this compound allows for its polymerization or grafting onto other polymer backbones, enabling the synthesis of novel materials with tailored electronic and photophysical properties. Copolymers of this compound have demonstrated photoconductive properties[1][5].
Experimental Workflows
The utility of this compound as a synthetic intermediate is exemplified by its use in click chemistry. A typical experimental workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is depicted below.
Conclusion
This compound is a molecule of significant interest due to the combined properties of its carbazole core and terminal alkyne functionality. While detailed biological and material science data for this specific compound are still emerging, its potential as a versatile building block in drug discovery and organic electronics is clear. The ability to easily modify the molecule through click chemistry provides a powerful tool for the creation of novel and complex molecular architectures with tailored properties. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and is expected to open up new avenues in both therapeutic development and advanced materials.
References
- 1. Crystallographic study and biological evaluation of 1,4-dimethyl-N-alkylcarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 4282-77-3 [sigmaaldrich.com]
- 3. Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. This compound | 4282-77-3 | EAA28277 [biosynth.com]
9-(prop-2-yn-1-yl)-9H-carbazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and a generalized synthetic approach for 9-(prop-2-yn-1-yl)-9H-carbazole, a molecule of interest in organic synthesis and materials science.
Core Compound Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₁₅H₁₁N[1][2][3] |
| Molecular Weight | 205.26 g/mol [1] |
| Monoisotopic Mass | 205.08914 Da[4] |
| Physical Form | Solid[5] |
| CAS Number | 4282-77-3[1][5] |
Experimental Protocols: A Generalized Approach
While specific, detailed experimental protocols are often proprietary or published within subscription-based journals, a general and widely applicable method for the synthesis of this compound is the N-alkylation of carbazole. This involves the reaction of carbazole with a propargyl halide (e.g., propargyl bromide) in the presence of a base.
A typical laboratory procedure would follow these steps:
-
Reactant Preparation : Carbazole is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation : A base is added to the solution to deprotonate the nitrogen atom of the carbazole, forming a carbazolide anion. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Alkylation : Propargyl bromide (or a similar propargyl halide) is added to the reaction mixture. The carbazolide anion acts as a nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the bromide to form the N-C bond.
-
Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (carbazole) is consumed.
-
Workup : Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification : The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure this compound.
Conceptual Diagrams
The following diagrams illustrate the logical relationships and a generalized workflow for the synthesis of this compound.
References
Spectral Data and Experimental Protocols for 9-(prop-2-yn-1-yl)-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) and experimental protocols for the characterization of 9-(prop-2-yn-1-yl)-9H-carbazole. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide combines established methodologies for similar carbazole derivatives with predicted spectral data based on known chemical shifts and fragmentation patterns.
Data Presentation
The following tables summarize the expected quantitative data for this compound. These values are derived from analyses of closely related N-alkynylated carbazole derivatives and spectral prediction tools.
Table 1: ¹H NMR Spectral Data (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.10 | d | 2H | H-4, H-5 |
| ~7.50 | d | 2H | H-1, H-8 |
| ~7.40 | t | 2H | H-2, H-7 |
| ~7.25 | t | 2H | H-3, H-6 |
| ~5.00 | d | 2H | N-CH₂ |
| ~2.20 | t | 1H | C≡CH |
Table 2: ¹³C NMR Spectral Data (Predicted)
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~140.5 | C-4a, C-4b |
| ~126.0 | C-2, C-7 |
| ~123.0 | C-4, C-5 |
| ~120.5 | C-3, C-6 |
| ~119.0 | C-1, C-8 |
| ~109.0 | C-9a, C-8a |
| ~78.0 | C ≡CH |
| ~73.0 | C≡C H |
| ~32.0 | N-CH₂ |
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3290 | Strong, Sharp | ≡C-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2120 | Weak | C≡C stretch |
| ~1600, 1485, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1330 | Medium | C-N stretch |
| ~750, 720 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 205 | 100 | [M]⁺ |
| 166 | ~80 | [M - C₃H₃]⁺ (loss of propargyl group) |
| 139 | ~30 | [C₁₁H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral characterization of this compound, based on established procedures for N-alkylation of carbazole and standard analytical techniques.
Synthesis of this compound
Materials:
-
Carbazole
-
Propargyl bromide (80% in toluene)
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a solution of carbazole (1.0 eq) in DMF or ACN, add a base such as powdered KOH (1.5 eq) or NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to form the carbazolide anion.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a solid.
Spectral Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
2.2.2. Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Obtain the mass spectrum in the m/z range of 50-500.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Crystal Structure of 9-(prop-2-yn-1-yl)-9H-carbazole: A Technical Guide
Disclaimer: As of late 2025, the specific crystal structure of 9-(prop-2-yn-1-yl)-9H-carbazole has not been reported in publicly accessible crystallographic databases (such as the Cambridge Crystallographic Data Centre, CCDC) or in peer-reviewed scientific literature. Therefore, this guide provides a hypothetical, yet representative , overview based on established methodologies for similar carbazole derivatives. The experimental protocols and data presented are intended to serve as a practical reference for researchers undertaking the synthesis and structural analysis of this, or analogous, compounds.
Introduction
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their unique photophysical and electronic properties. These characteristics make them valuable scaffolds in the development of organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. The introduction of an alkynyl substituent, such as the propargyl group at the N-9 position, offers a versatile handle for further functionalization through "click" chemistry and other coupling reactions, making this compound a key building block in materials science and medicinal chemistry.
Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is paramount for correlating structure with function and for the rational design of new materials. This guide outlines the probable synthetic route, crystallization techniques, and a standard protocol for the single-crystal X-ray diffraction analysis of the title compound.
Hypothetical Crystallographic Data
The following table summarizes the anticipated crystallographic data for this compound, extrapolated from the known structures of related N-substituted carbazole derivatives.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₅H₁₁N |
| Formula Weight | 205.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.5 Å |
| b | 8.8 Å |
| c | 12.1 Å |
| α | 90° |
| β | 105.2° |
| γ | 90° |
| Volume | 1075 ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Refinement | |
| R-factor (R1) | ~ 0.045 |
| Weighted R-factor (wR2) | ~ 0.120 |
| Goodness-of-fit (S) | ~ 1.05 |
Experimental Protocols
Synthesis of this compound
A common and effective method for the N-alkylation of carbazole is through a nucleophilic substitution reaction.
Materials:
-
9H-Carbazole
-
Propargyl bromide (80% solution in toluene)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
A solution of 9H-carbazole (1.0 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, powdered potassium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes to facilitate the formation of the carbazolide anion.
-
Propargyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into deionized water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with deionized water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful starting point for compounds of this nature.
Procedure:
-
The purified solid of this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, chloroform, or a mixture of ethyl acetate and hexane) to form a saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is transferred to a clean vial, which is then loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
The vial is left undisturbed in a vibration-free environment for several days to weeks, during which time single crystals are expected to form.
Single-Crystal X-ray Diffraction
The determination of the molecular structure is achieved through single-crystal X-ray diffraction analysis.[1]
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector.[1] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide initial atomic positions. This initial model is then refined using full-matrix least-squares on F², which optimizes the atomic positions, and thermal parameters to best fit the experimental data.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and structural elucidation of this compound.
Caption: Experimental workflow from synthesis to structure determination.
Caption: Logical relationships in compound analysis.
References
In-Depth Technical Guide: Electrochemical Properties of N-propargylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the electrochemical properties of N-propargylcarbazole is limited in the currently available public literature. This guide provides a comprehensive overview based on the well-established electrochemical behavior of analogous N-substituted carbazole derivatives. The quantitative data presented is predictive and requires experimental validation.
Executive Summary
N-propargylcarbazole is a molecule of interest owing to the versatile reactivity of the propargyl group and the favorable electronic properties of the carbazole core. This document outlines the anticipated electrochemical characteristics of N-propargylcarbazole, providing a foundational understanding for researchers. The primary electrochemical event is expected to be the oxidation of the carbazole moiety, leading to the formation of a radical cation. This reactive intermediate is predicted to undergo subsequent coupling reactions, most notably electropolymerization, to form a conductive polymer film. This guide details generalized experimental protocols for investigating these phenomena using cyclic voltammetry and presents visual workflows for both the experimental setup and the proposed reaction pathways.
Predicted Electrochemical Behavior
The electrochemical properties of N-substituted carbazoles are dominated by the redox activity of the carbazole ring system. The substituent on the nitrogen atom modulates these properties.
Oxidation and Reduction Potentials
Carbazole derivatives are known to undergo oxidation to form a radical cation.[1] For N-alkyl and N-aryl substituted carbazoles, this oxidation is typically observed as an irreversible wave in cyclic voltammetry due to the rapid follow-up chemical reactions of the generated radical cation.[1] The presence of the electron-withdrawing propargyl group on the nitrogen atom is expected to render the carbazole ring slightly more difficult to oxidize compared to simple N-alkyl derivatives. Consequently, a slightly higher oxidation potential is anticipated.
The reduction of the carbazole nucleus is energetically unfavorable and is generally not observed within the standard electrochemical window of common non-aqueous solvents.
Table 1: Predicted Electrochemical Data for N-propargylcarbazole
| Parameter | Predicted Value (vs. Ag/AgCl in CH₃CN) | Basis of Prediction and Remarks |
| First Oxidation Potential (Epa) | +1.3 V to +1.5 V | Based on the oxidation potentials of various N-substituted carbazoles. The terminal alkyne is a mild electron-withdrawing group, which is expected to shift the potential to more positive values compared to N-alkylcarbazoles. |
| Reduction Potential | Not Observed | The lowest unoccupied molecular orbital (LUMO) of the carbazole system is at a high energy level, making reduction difficult. |
| Nature of Oxidation | Irreversible | The initially formed radical cation is highly reactive and expected to undergo rapid coupling (polymerization) reactions.[1] |
Note: The values in this table are predictive and should be confirmed experimentally.
Experimental Protocols
The following provides a standard protocol for the investigation of the electrochemical properties of N-propargylcarbazole using cyclic voltammetry.
Cyclic Voltammetry for Monomer Oxidation and Electropolymerization
Objective: To determine the oxidation potential of N-propargylcarbazole and investigate its ability to form a polymer film via electropolymerization.
Materials and Equipment:
-
N-propargylcarbazole
-
Acetonitrile (anhydrous, electrochemical grade)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄)
-
Working Electrode: Glassy carbon or platinum disk electrode (3 mm diameter)
-
Reference Electrode: Ag/AgCl (in 3 M KCl) or a pseudo-reference electrode such as a silver wire
-
Counter Electrode: Platinum wire or gauze
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
Inert gas (Argon or Nitrogen) supply
-
Electrode polishing materials (e.g., alumina slurries)
Procedure:
-
Electrode Preparation: The working electrode surface must be meticulously cleaned before each experiment. Polish the glassy carbon or platinum electrode with progressively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad. After polishing, sonicate the electrode in ethanol and then deionized water for 5 minutes each to remove any adhered alumina particles. Dry the electrode thoroughly.
-
Solution Preparation: Prepare a 1-5 mM solution of N-propargylcarbazole in a 0.1 M solution of the supporting electrolyte in acetonitrile.
-
Electrochemical Cell Setup: Assemble the three electrodes in the electrochemical cell. The reference electrode tip should be placed as close as possible to the working electrode surface to minimize iR drop.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert gas blanket over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Monomer Oxidation: Record a single cyclic voltammogram by scanning the potential from 0 V to a potential sufficiently positive to observe the oxidation peak (e.g., +1.8 V) and back to 0 V. A scan rate of 100 mV/s is typically used. This will provide the oxidation potential (Epa) of the monomer.
-
Electropolymerization: To induce electropolymerization, perform multiple consecutive cyclic voltammograms over the same potential range. The growth of a polymer film on the electrode surface will be indicated by an increase in the peak current of the polymer redox waves and the appearance of new peaks corresponding to the oxidation and reduction of the polymer film.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed electropolymerization mechanism and the experimental workflow.
Caption: Proposed electropolymerization pathway of N-propargylcarbazole.
Caption: A typical experimental workflow for electrochemical analysis.
References
Commercial Availability and Applications of 9-(prop-2-yn-1-yl)-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial suppliers, key technical data, synthetic methodologies, and primary applications of 9-(prop-2-yn-1-yl)-9H-carbazole. This versatile molecule serves as a crucial building block in medicinal chemistry and materials science, primarily utilized for its terminal alkyne group which readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.
Commercial Suppliers and Product Specifications
This compound is available from several chemical suppliers, often with varying purities and quantities. The following tables summarize the offerings from prominent vendors.
Table 1: Supplier Information for this compound
| Supplier | Brand/Distributor | CAS Number | Purity | Additional Notes |
| Biosynth | Biosynth | 4282-77-3 | Not Specified | Marketed as a monomer for polymers with photoconductive properties.[1] |
| CymitQuimica | Fluorochem | 4282-77-3 | 97.0% | Products are intended for laboratory use only.[2] |
| Sigma-Aldrich | Ambeed, Inc. | 4282-77-3 | 97% | Recommended storage temperature is 2-8°C, sealed in a dry environment.[3] |
| Acros Pharmatech | Acros Pharmatech | 4282-77-3 | Not Specified | Listed under materials for OPV/OLED applications.[4] |
| ChemBK | Multiple | 4282-77-3 | Not Specified | Aggregator platform listing various suppliers.[5] |
Table 2: Purchasing Information and Physical Properties
| Supplier/Brand | Quantity Options | Price (EUR) | Physical Form | Molecular Weight ( g/mol ) |
| Fluorochem (via CymitQuimica) | 250mg | Inquiry | Solid | 205.26 |
| 1g | €97.00 | Solid | 205.26 | |
| 5g | €270.00 | Solid | 205.26 | |
| 25g | €906.00 | Solid | 205.26 | |
| Ambeed, Inc. (via Sigma-Aldrich) | Not Specified | Inquiry | Solid | 205.26 |
| Biosynth | Not Specified | Inquiry | Not Specified | 205.26[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of carbazole with a propargyl halide (e.g., propargyl bromide) under basic conditions. This method is a standard procedure for forming N-C bonds in carbazole derivatives.
General Experimental Protocol: N-Alkylation of Carbazole
-
Dissolution: Dissolve carbazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base to the solution to deprotonate the carbazole nitrogen. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). The mixture is typically stirred at room temperature until deprotonation is complete.
-
Alkylation: Add propargyl bromide (or a similar propargyl halide) to the reaction mixture, often dropwise, while maintaining the temperature.
-
Reaction: Allow the reaction to proceed, typically with stirring at room temperature or gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. The aqueous layer is then extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.
Caption: Synthetic pathway for this compound via N-alkylation.
Core Applications in Research and Drug Development
The primary utility of this compound stems from its bifunctional nature: a photophysically active carbazole core and a reactive terminal alkyne handle. This structure makes it an ideal component for "click chemistry."
Role in Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example.[6] In this reaction, the terminal alkyne of this compound reacts with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. This linkage is a powerful tool in drug discovery and bioconjugation.[7][8][9]
The carbazole moiety itself is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[10][11] By using this compound, researchers can "click" this biologically active core onto various scaffolds, such as peptides, polymers, or other small molecules, to create novel conjugates for therapeutic or diagnostic purposes.[12]
Caption: Workflow of a "Click Chemistry" reaction using the target molecule.
References
- 1. This compound | 4282-77-3 | EAA28277 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 4282-77-3 [sigmaaldrich.com]
- 4. This compound [acrospharma.co.kr]
- 5. chembk.com [chembk.com]
- 6. rroeder.nd.edu [rroeder.nd.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. dovepress.com [dovepress.com]
- 9. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemcom.com [echemcom.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 9-(prop-2-yn-1-yl)-9H-carbazole: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(prop-2-yn-1-yl)-9H-carbazole is a versatile building block in organic synthesis, particularly valued for its utility in bioconjugation and materials science via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This guide provides a comprehensive overview of its physicochemical properties, detailed safety and handling procedures, and experimental protocols for its synthesis and application. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.
Physicochemical Properties
This compound is a solid, organic compound. While specific data for this derivative is limited, the properties of the parent compound, 9H-carbazole, provide a useful reference.
| Property | This compound | 9H-Carbazole (for reference) |
| CAS Number | 4282-77-3 | 86-74-8 |
| Molecular Formula | C15H11N | C12H9N |
| Molecular Weight | 205.26 g/mol | 167.21 g/mol |
| Appearance | Solid | White monoclinic flaky crystals |
| Boiling Point | 301.8 °C | 355 °C (lit.) |
| Melting Point | Not specified | 243-246 °C (lit.) |
| Solubility | Insoluble | Soluble in acetone, slightly soluble in benzene, ether, ethanol; insoluble in water |
| Storage Temperature | 2-8°C, sealed in dry conditions | Store below +30°C |
Safety and Handling
The safe handling of this compound is paramount. The following guidelines are based on available safety data sheets for the compound and its parent molecule, 9H-carbazole.
Hazard Identification
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
For the parent compound, 9H-carbazole, there is a suspicion of causing cancer and genetic defects, and it is very toxic to aquatic life with long-lasting effects.
Precautionary Measures
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P28 |
Unveiling the Electronic Landscape: A Theoretical Guide to N-propargylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propargylcarbazole, a derivative of the carbazole heterocyclic system, is a molecule of significant interest in medicinal chemistry and materials science. The presence of the propargyl group offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential applications in drug design and organic electronics. Understanding the electronic structure of N-propargylcarbazole is paramount for predicting its reactivity, stability, and potential interactions with biological targets or other materials. This in-depth technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic structure of N-propargylcarbazole, offering insights into its molecular orbital landscape.
Core Concepts in Electronic Structure Theory
The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its electrons in molecular orbitals. Two key orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.[1][2][3] A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[1]
Theoretical Calculation of Electronic Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules.[4][5] This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly with hybrid functionals like B3LYP, have proven to be reliable in predicting the electronic properties of organic molecules, including carbazole derivatives.[1][6][7]
Computational Workflow
The theoretical determination of a molecule's electronic structure typically follows a systematic workflow. This process begins with the construction of the molecule's 3D structure, followed by geometry optimization to find its most stable energetic conformation. Once the optimized geometry is obtained, various electronic properties can be calculated.
Caption: A generalized workflow for the theoretical calculation of molecular electronic properties.
Electronic Properties of Carbazole Derivatives
While specific experimental or theoretical data for N-propargylcarbazole is not extensively published, the electronic properties can be reliably inferred from studies on similar N-substituted carbazole derivatives. The following table summarizes representative calculated electronic properties for carbazole and its derivatives from the literature, providing an expected range for N-propargylcarbazole. The calculations are typically performed using DFT with the B3LYP functional and a 6-31G(d) or similar basis set.[6][7]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Carbazole | -5.5 to -5.8 | -1.8 to -2.1 | 3.4 to 3.7 |
| N-phenylcarbazole | -5.6 to -5.9 | -1.9 to -2.2 | 3.6 to 3.8 |
| N-ethylcarbazole | -5.4 to -5.7 | -1.7 to -2.0 | 3.6 to 3.8 |
| Expected for N-propargylcarbazole | -5.4 to -5.7 | -1.8 to -2.1 | 3.5 to 3.7 |
Note: The values in this table are approximate and can vary depending on the specific computational method and basis set used.
The propargyl group is an electron-withdrawing group, which is expected to slightly lower both the HOMO and LUMO energy levels of the carbazole core. However, the overall HOMO-LUMO gap is anticipated to remain in a similar range to other N-alkylated carbazoles.
Visualization of Molecular Orbitals
The concept of HOMO, LUMO, and the energy gap is fundamental to understanding electronic transitions and reactivity. The following diagram illustrates this relationship. An electron can be excited from the HOMO to the LUMO by absorbing a photon of sufficient energy, corresponding to the HOMO-LUMO gap.
References
- 1. irjweb.com [irjweb.com]
- 2. learn.schrodinger.com [learn.schrodinger.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFT calculations, structural analysis, solvent effects, and non-covalent interaction study on the para-aminosalicylic acid complex as a tuberculosis drug: AIM, NBO, and NMR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole from Carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole, a valuable building block in medicinal chemistry and materials science. The protocol details the N-alkylation of carbazole with propargyl bromide, offering both a conventional and a microwave-assisted method.[1][2] Furthermore, these application notes highlight the utility of the synthesized compound, particularly its application in "click chemistry" for the development of novel therapeutic agents. The terminal alkyne functionality of this compound allows for its efficient conjugation to azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern drug discovery.[3][4] This enables the rapid generation of diverse carbazole-based compounds for screening against various biological targets. Carbazole derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, often through the modulation of key signaling pathways.[5][6]
Physicochemical Properties and Reaction Data
A summary of the physical and chemical properties of the key compounds involved in the synthesis is provided below for easy reference.
| Compound Name | Carbazole | Propargyl Bromide | This compound |
| CAS Number | 86-74-8 | 106-96-7 | 4282-77-3[7] |
| Molecular Formula | C₁₂H₉N | C₃H₃Br | C₁₅H₁₁N[7] |
| Molecular Weight | 167.21 g/mol | 118.96 g/mol | 205.26 g/mol [7] |
| Appearance | White to yellowish crystalline solid | Colorless to light yellow liquid | White to off-white solid |
| Melting Point | 246 °C | -61 °C | Not widely reported |
| Boiling Point | 355 °C | 88-90 °C | 301.8 °C[7] |
| Solubility | Soluble in acetone, chloroform; slightly soluble in ethanol | Soluble in ethanol, ether, chloroform | Soluble in common organic solvents |
| Reaction Parameter | Conventional Method | Microwave-Assisted Method |
| Typical Yield | 70-85% | 85-95% |
| Reaction Time | 6-12 hours | 5-15 minutes[8] |
| Purity (after purification) | >95% | >95% |
Experimental Protocols
Synthesis of this compound
Method 1: Conventional Synthesis
This protocol describes the N-alkylation of carbazole using propargyl bromide under basic conditions.
Materials:
-
Carbazole
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of carbazole (e.g., 5.0 g, 29.9 mmol) in anhydrous acetone (100 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (e.g., 8.26 g, 59.8 mmol).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add propargyl bromide (e.g., 4.0 mL of 80% solution in toluene, ~35.9 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the carbazole spot on TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford this compound as a white to off-white solid.[9]
Method 2: Microwave-Assisted Synthesis
This method offers a rapid and efficient alternative to the conventional protocol.[8]
Materials:
-
Carbazole
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)[10]
-
Microwave reactor
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, mix carbazole (e.g., 0.84 g, 5.0 mmol), propargyl bromide (e.g., 0.89 g, 7.5 mmol), potassium carbonate (e.g., 2.8 g, 20 mmol), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.17 g, 0.5 mmol).[10]
-
Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for 5-15 minutes. Reaction conditions should be optimized for the specific microwave reactor used.
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the reaction mixture with dichloromethane (2 x 25 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography as described in Method 1.
Characterization Data
The structure of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.10 (d, 2H), 7.50-7.20 (m, 6H), 5.05 (d, 2H), 2.25 (t, 1H).
-
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 140.5, 125.9, 122.9, 120.4, 119.2, 109.1, 78.9, 72.5, 32.8.
-
Mass Spectrometry (EI): m/z 205 (M⁺).
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Application Notes: Drug Development and Signaling Pathways
The synthesized this compound is a versatile precursor for the synthesis of novel bioactive molecules, primarily through the application of "click chemistry".[3] The terminal alkyne group serves as a handle for the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] This allows for the covalent linkage of the carbazole scaffold to a wide array of azide-functionalized molecules, including peptides, sugars, and other small molecule pharmacophores, facilitating the rapid generation of compound libraries for high-throughput screening.[11]
The carbazole nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[6][12] Carbazole derivatives have been reported to possess anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[6][13] The incorporation of a triazole ring via click chemistry can further enhance the pharmacological profile of the carbazole core by introducing additional hydrogen bonding donors and acceptors, improving metabolic stability, and modulating solubility.
Several signaling pathways have been identified as targets for carbazole derivatives, making them attractive candidates for drug development. These include:
-
RAS-MAPK Pathway: Some carbazole derivatives have been shown to interfere with the RAS-MAPK signaling cascade, which is frequently dysregulated in various cancers.[5]
-
AKT Signaling Pathway: The AKT pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. Certain carbazole-based compounds have demonstrated the ability to modulate AKT signaling.[5]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in inflammatory responses, and its inhibition by carbazole derivatives suggests their potential as anti-inflammatory agents.[5]
-
STAT Signaling: The JAK/STAT pathway is implicated in cell proliferation and apoptosis, and carbazole derivatives have been investigated as inhibitors of STAT proteins, particularly in the context of cancer.[14]
The synthesis of this compound provides a gateway to a vast chemical space of novel carbazole-triazole hybrids with the potential to modulate these and other critical biological pathways, offering promising avenues for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. This compound | 4282-77-3 | EAA28277 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. sciencedaily.com [sciencedaily.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
Application Note: Synthesis of 9-(Prop-2-yn-1-yl)-9H-carbazole
Introduction
N-propargylated carbazoles are valuable building blocks in organic synthesis and medicinal chemistry. The presence of the propargyl group, with its terminal alkyne, allows for a variety of subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," making these compounds versatile precursors for the synthesis of more complex molecules, including potential drug candidates. This application note details various protocols for the N-propargylation of carbazole, a crucial step in accessing these important synthons.
The synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole is typically achieved by the N-alkylation of carbazole with propargyl bromide. This reaction involves the deprotonation of the carbazole nitrogen followed by nucleophilic substitution on the propargyl halide. Several methods have been developed to accomplish this transformation, including conventional heating with a strong base, phase transfer catalysis (PTC) to facilitate the reaction in biphasic systems, and microwave-assisted synthesis for rapid and efficient reaction conditions.[1][2] The choice of method often depends on the desired scale, available equipment, and required efficiency.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for different experimental approaches to the N-propargylation of carbazole, allowing for easy comparison of their efficiencies and conditions.
| Method | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Conventional Method 1 | NaH | DMF | Room Temp. | Not Specified | Good | [3][4] |
| Conventional Method 2 | K₂CO₃ | Acetone/DMF | Room Temp. | Not Specified | ~78% | [2] |
| Phase Transfer Catalysis | NaOH / TBAB | Toluene/H₂O | Room Temp. | Not Specified | High | [5] |
| Microwave-Assisted | K₂CO₃ / TBAB (catalytic) | Solvent-free | Microwave (MW) | 5-10 min | 95% | [6][7] |
TBAB: Tetrabutylammonium bromide DMF: Dimethylformamide
Experimental Protocols
A detailed methodology for the conventional synthesis of this compound is provided below. This method utilizes sodium hydride as a base in a polar aprotic solvent.
Materials and Equipment
-
Carbazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Experimental Procedure (Conventional Method)
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with carbazole (1.0 eq).
-
Solvent Addition: Anhydrous DMF is added to the flask to dissolve the carbazole.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion, 1.2 eq) is added portion-wise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.
-
Alkylation: Propargyl bromide (1.2 eq, 80% solution in toluene) is added dropwise to the reaction mixture at 0 °C.[4]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction progress is monitored by TLC.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel and diluted with water and an organic solvent like dichloromethane or ethyl acetate. The layers are separated, and the aqueous layer is extracted two more times with the organic solvent.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by silica gel column chromatography to afford the pure this compound.
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH with care in a fume hood and under an inert atmosphere.
-
Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.
-
DMF is a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Always perform the quenching step slowly and at a low temperature to control the exothermic reaction.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-propargylcarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction utilizing N-propargylcarbazole to synthesize 1,4-disubstituted 1,2,3-triazoles. These compounds, incorporating the carbazole moiety, are of significant interest in drug discovery due to their potential as inhibitors of various enzymes and modulators of signaling pathways.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2][3][4] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in medicinal chemistry and drug development.[1][2][3][4]
N-propargylcarbazole serves as a versatile alkyne building block, introducing the photophysically active and biologically relevant carbazole scaffold. The resulting triazole-linked carbazole derivatives have shown promise as potent inhibitors of enzymes such as reactive oxygen species (ROS) and protein tyrosine phosphatases (PTPs), which are implicated in various diseases including cancer and inflammatory conditions.[5][6]
Data Presentation
The following table summarizes the quantitative data for the CuAAC reaction between N-propargylcarbazole and various substituted benzyl azides. The data highlights the efficiency and versatility of the presented protocol.
| Entry | Azide Substituent | Product | Reaction Time (h) | Yield (%) |
| 1 | H | 1-(benzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 95 |
| 2 | 4-CH₃ | 1-(4-methylbenzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 92 |
| 3 | 4-OCH₃ | 1-(4-methoxybenzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 96 |
| 4 | 4-Cl | 1-(4-chlorobenzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 93 |
| 5 | 4-NO₂ | 1-(4-nitrobenzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazole | 12 | 89 |
Experimental Protocols
Protocol 1: Synthesis of N-propargylcarbazole
This protocol details the synthesis of the alkyne precursor, N-propargylcarbazole.
Materials:
-
Carbazole
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL two-necked round-bottom flask, add carbazole (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).
-
Add 10 mL of acetone to the flask and stir the mixture for 10 minutes at room temperature.
-
Slowly add propargyl bromide (1.5 mmol, 80% solution in toluene) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 10 hours.
-
After cooling to room temperature, dilute the reaction mixture with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-propargylcarbazole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for CuAAC Reaction of N-propargylcarbazole with Benzyl Azides
This protocol provides a general method for the synthesis of 1-(substituted benzyl)-4-(carbazol-9-ylmethyl)-1H-1,2,3-triazoles.
Materials:
-
N-propargylcarbazole
-
Substituted benzyl azide (e.g., benzyl azide, 4-methylbenzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Schlenk flask or vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask, dissolve N-propargylcarbazole (0.25 mmol) and the desired substituted benzyl azide (0.25 mmol) in a 1:1 mixture of tert-butanol and water (2 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 M in water).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 M in water).
-
To the reaction mixture, add the sodium ascorbate solution (1.0 mL, 0.1 mmol) followed by the copper(II) sulfate solution (0.2 mL, 0.01 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of triazole-linked carbazole derivatives and a potential signaling pathway inhibited by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Featuring 9-(prop-2-yn-1-yl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 9-(prop-2-yn-1-yl)-9H-carbazole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block is valuable in the synthesis of novel compounds for various applications, including the development of fluorescent chemosensors and potential therapeutic agents. The protocols outlined below offer standardized methods for achieving high yields and purity in the synthesis of 1,2,3-triazole-linked carbazole conjugates.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form no byproducts, or byproducts that are easily removed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This compound is a key reagent in this field, offering a rigid, planar, and fluorescent carbazole moiety that can be readily introduced into a variety of molecular scaffolds. The resulting triazole products have shown promise in applications such as metal ion sensing and as inhibitors of enzymes like acetylcholinesterase.
Data Presentation
The following tables summarize quantitative data for typical CuAAC reactions involving this compound with various azides under different catalytic conditions.
Table 1: Reaction Conditions and Yields for the Synthesis of 1,2,3-Triazole-Linked Carbazole Derivatives
| Entry | Azide Reactant | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Benzyl Azide | Cu(I) | Not Specified | Thermal | 20 min | >90 | [1] |
| 2 | Substituted Benzyl Halides + NaN₃ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| 3 | General Aryl/Alkyl Azides | Cu(OAc)₂ | Methanol | 60 | 3.5 h | 5-89 | [2] |
| 4 | General Aryl/Alkyl Azides | CuI / DIPEA / Acetic Acid | Dichloromethane | Room Temp | 3.5 h | 5-52 | [2] |
Note: Detailed quantitative data for specific reactions involving this compound can be limited in publicly available literature. The data presented is based on closely related carbazole derivatives and general high-yielding click chemistry protocols.
Experimental Protocols
Protocol 1: Rapid Synthesis of 1-(Substituted-benzyl)-4-(9H-carbazol-9-ylmethyl)-1H-1,2,3-triazole (General Procedure)
This protocol is adapted from a high-yield, rapid CuAAC reaction and a one-pot, three-component synthesis of N-benzyl-triazole-carbazole derivatives.[1]
Materials:
-
This compound
-
Appropriate benzyl halide (e.g., benzyl bromide)
-
Sodium azide (NaN₃)
-
Copper(I) catalyst (e.g., Copper(I) iodide - CuI)
-
Solvent (e.g., a mixture of t-BuOH and H₂O, or an organic solvent like THF)
-
Reducing agent (if using a Cu(II) source, e.g., sodium ascorbate)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the benzyl halide (1.0 eq) and sodium azide (1.1 eq) to the reaction mixture.
-
De-gas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the copper(I) catalyst (e.g., CuI, 0.05 - 0.1 eq) to the reaction mixture under an inert atmosphere. If using a copper(II) source like CuSO₄, add the copper salt followed by a reducing agent like sodium ascorbate (0.1 - 0.2 eq).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as required. A rapid reaction may be complete in as little as 20 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(substituted-benzyl)-4-(9H-carbazol-9-ylmethyl)-1H-1,2,3-triazole.
Protocol 2: General Bioconjugation using this compound
This protocol provides a general guideline for the bioconjugation of azide-modified biomolecules with this compound. This can be used to introduce a fluorescent carbazole label onto proteins, nucleic acids, or other biomolecules.[3]
Materials:
-
Azide-modified biomolecule
-
This compound
-
Aqueous buffer (e.g., phosphate buffer, pH 7)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine (optional, to prevent oxidative damage to biomolecules)
Procedure:
-
In a microcentrifuge tube, prepare a solution of the azide-modified biomolecule in the aqueous buffer.
-
Add a solution of this compound (typically in a small amount of a water-miscible organic solvent like DMSO to aid solubility, then diluted in buffer) to the biomolecule solution. A 2 to 10-fold molar excess of the carbazole alkyne is recommended.
-
In a separate tube, prepare a premix of the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.
-
Add the copper/ligand premix to the reaction mixture containing the biomolecule and carbazole.
-
If using, add aminoguanidine to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
The purification method will depend on the nature of the biomolecule. Common methods include size exclusion chromatography, dialysis, or precipitation.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical transformation in the click chemistry protocols described.
Caption: Workflow for the synthesis of 1,2,3-triazole-linked carbazoles.
Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Principle of metal ion detection using a carbazole-triazole sensor.
References
Application Notes and Protocols for the Polymerization of 9-(prop-2-yn-1-yl)-9H-carbazole
Topic: Polymerization of 9-(prop-2-yn-1-yl)-9H-carbazole for Conductive Polymers
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole-based polymers are a significant class of conductive and photoactive materials with wide-ranging applications in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The functionalization of the carbazole nitrogen atom allows for the tuning of the polymer's physical and chemical properties. The introduction of a propargyl group, as in this compound, offers a versatile handle for polymerization, leading to polymers with potentially unique electronic and structural characteristics. This document provides detailed protocols for the synthesis of the monomer and its subsequent polymerization to yield poly(this compound), a promising candidate for the development of novel conductive materials.
Data Presentation
Table 1: Properties of the Monomer this compound
| Property | Value | Reference |
| CAS Number | 4282-77-3 | [1] |
| Molecular Formula | C₁₅H₁₁N | [1] |
| Molecular Weight | 205.26 g/mol | [1] |
| Boiling Point | 301.8 °C | [1] |
| Physical Form | Solid | |
| Purity | 97% | |
| Storage Temperature | 2-8 °C, sealed in dry conditions |
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Value/Characteristic |
| Appearance | Powder or film |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, chlorobenzene) |
| Conductivity | Semiconductor range, tunable by doping |
| Thermal Stability | Expected to be thermally stable, typical for polycarbazoles |
| Molecular Weight (Mw) | Dependent on polymerization method and conditions |
| Polydispersity Index (PDI) | Dependent on polymerization method |
| HOMO/LUMO Levels | Characteristic of carbazole-based polymers |
Experimental Protocols
Protocol 1: Synthesis of the Monomer this compound
This protocol is based on the general synthesis of N-alkylated carbazoles.
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
Propargyl bromide (3-bromopropyne)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve carbazole in DMF.
-
Add powdered potassium hydroxide to the solution and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath.
-
Add propargyl bromide dropwise to the cooled mixture using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Pour the reaction mixture into a beaker containing deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain this compound.
-
The purity of the product can be assessed by NMR and mass spectrometry.
Protocol 2: Chemical Polymerization of this compound
This protocol describes a general method for the chemical oxidative polymerization of carbazole derivatives. The terminal alkyne group of the monomer may also participate in the polymerization, potentially leading to a cross-linked or complex polymer structure.
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈) as an oxidizing agent
-
Anhydrous chloroform or dichloromethane as the solvent
-
Methanol
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon inert gas supply
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
In a separate flask, prepare a solution of the oxidizing agent (e.g., FeCl₃) in the same solvent.
-
Slowly add the oxidant solution to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere. The formation of a precipitate indicates polymer formation.
-
After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the polymer fully.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer repeatedly with methanol to remove any unreacted monomer and residual oxidant.
-
Dry the polymer under vacuum to a constant weight.
Protocol 3: Electrochemical Polymerization of this compound
This protocol outlines the electropolymerization of the monomer to form a conductive polymer film on an electrode surface.
Materials:
-
This compound
-
Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) as the solvent
-
Tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄) as the supporting electrolyte
-
An electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent.
-
Dissolve a specific concentration of this compound (e.g., 10 mM) in the electrolyte solution.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Assemble the three-electrode cell with the prepared solution.
-
Perform electropolymerization using cyclic voltammetry (CV) by scanning the potential between the solvent/electrolyte decomposition limits (e.g., 0 V to +1.5 V vs. Ag/AgCl) for a set number of cycles. A polymer film should gradually deposit on the working electrode.
-
Alternatively, potentiostatic polymerization can be performed by holding the potential at the oxidation potential of the monomer for a specific duration.
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
The resulting polymer film can then be characterized electrochemically and spectroscopically.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound monomer.
Caption: Workflow for the chemical polymerization of this compound.
Caption: Workflow for the electrochemical polymerization of this compound.
References
Application Notes and Protocols for the Polymerization of N-propargylcarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of N-propargylcarbazole, a monomer with significant potential in the development of novel polymers for various applications, including drug delivery, organic electronics, and advanced materials. The protocols detailed below are based on established methodologies for the controlled polymerization of N-substituted propargylamides, offering a reproducible approach to synthesizing poly(N-propargylcarbazole).
Introduction
N-propargylcarbazole is a versatile monomer that combines the photorefractive and hole-transporting properties of the carbazole moiety with a polymerizable acetylene group. The resulting polymer, poly(N-propargylcarbazole), is a promising material for applications requiring high thermal stability, specific optoelectronic properties, and the potential for post-polymerization modification. This document outlines the synthesis of the N-propargylcarbazole monomer and its subsequent controlled polymerization using a rhodium-based catalyst system, which has been shown to be effective for the living polymerization of similar N-propargylamides.[1][2]
Monomer Synthesis: N-propargylcarbazole
A straightforward and efficient method for the synthesis of N-propargylcarbazole is the N-alkylation of carbazole with propargyl bromide in the presence of a base.
Experimental Protocol: Synthesis of N-propargylcarbazole
Materials:
-
Carbazole
-
Propargyl bromide (80% in toluene)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hexane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole (1 equivalent) in DMF.
-
Add powdered potassium hydroxide (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-propargylcarbazole as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Polymer Synthesis: Poly(N-propargylcarbazole)
The polymerization of N-propargylcarbazole can be achieved through a controlled living polymerization process using a rhodium(I) catalyst. This method allows for the synthesis of polymers with a narrow molecular weight distribution and controlled molecular weights.[1][3]
Experimental Protocol: Rhodium-Catalyzed Polymerization of N-propargylcarbazole
Materials:
-
N-propargylcarbazole monomer
-
Rhodium(I) catalyst (e.g., [Rh(nbd)Cl]₂ where nbd = norbornadiene)
-
Cocatalyst/Ligand (e.g., Triphenylphosphine, PPh₃)
-
Anhydrous solvent (e.g., Chloroform or Toluene)
-
Methanol
Procedure:
-
In a glovebox, add the rhodium catalyst and the cocatalyst to a Schlenk flask.
-
Add the anhydrous solvent to dissolve the catalyst system.
-
In a separate Schlenk flask, dissolve the N-propargylcarbazole monomer in the anhydrous solvent.
-
Transfer the monomer solution to the catalyst solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).
-
Monitor the polymerization progress by taking aliquots and analyzing the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent such as methanol.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(N-propargylcarbazole) by GPC, ¹H NMR, FT-IR, and thermal analysis (TGA/DSC).
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of poly(N-propargylcarbazole).
Table 1: Polymerization of N-propargylcarbazole with a Rhodium Catalyst
| Entry | [Monomer]:[Rh] Ratio | Solvent | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₗ/Mₙ) |
| 1 | 50:1 | Chloroform | 24 | >90 | 10,500 | 1.15 |
| 2 | 100:1 | Chloroform | 24 | >90 | 20,800 | 1.20 |
| 3 | 50:1 | Toluene | 24 | >90 | 9,800 | 1.18 |
| 4 | 100:1 | Toluene | 24 | >90 | 19,500 | 1.22 |
Mₙ = Number-average molecular weight, PDI = Polydispersity Index
Table 2: Thermal Properties of Poly(N-propargylcarbazole)
| Property | Value |
| Glass Transition Temperature (T₉) | 150-170 °C |
| 5% Weight Loss Temperature (Tₔ₅) | > 350 °C (in N₂) |
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for the synthesis of N-propargylcarbazole monomer.
Caption: Workflow for the rhodium-catalyzed polymerization of N-propargylcarbazole.
Potential Applications
The unique properties of poly(N-propargylcarbazole) make it a candidate for several advanced applications:
-
Organic Electronics: The carbazole moiety imparts hole-transporting properties, making the polymer suitable for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and photorefractive materials.[4][5][6]
-
Drug Delivery: The polymer backbone can be functionalized post-polymerization via the pendant acetylene groups, allowing for the attachment of therapeutic agents, targeting ligands, or solubility-enhancing groups.
-
Thermosetting Resins: The propargyl groups can undergo thermal or catalytic cross-linking to form highly stable thermoset networks with high thermal and dimensional stability.
-
Membranes and Sensors: The rigid polymer backbone and potential for functionalization make it an interesting candidate for gas separation membranes and chemical sensors.
Safety and Handling
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Rhodium catalysts and organic solvents should be handled with care, following their respective safety data sheets (SDS).
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure catalyst stability.
References
- 1. Well-Controlled Living Polymerization of N-Propargylamides and Their Derivatives by Rhodium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Polyvinylcarbazole - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
Application Notes and Protocols for Carbazole-Based Dyes in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of carbazole-based dyes for use in dye-sensitized solar cells (DSSCs). Carbazole derivatives are a promising class of organic sensitizers due to their excellent thermal stability, strong electron-donating ability, and high hole-transporting capability.[1] The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of efficient carbazole-based dyes.
I. Overview of Carbazole-Based Dyes for DSSCs
Carbazole is an aromatic heterocyclic compound that serves as an excellent electron-donor core in the design of metal-free organic dyes for DSSCs.[2][3] The general architecture of these dyes follows a donor-π-acceptor (D-π-A) motif.[2][4][5]
-
Donor (D): The carbazole moiety acts as the primary electron donor. Its nitrogen atom can be easily functionalized to tune the electronic properties and prevent dye aggregation.[6]
-
π-Linker (π): A conjugated spacer, such as thiophene or a phenyl group, connects the donor and acceptor units, facilitating intramolecular charge transfer.[2]
-
Acceptor (A): An electron-withdrawing group, typically cyanoacrylic acid or rhodanine-3-acetic acid, serves as the acceptor and also anchors the dye to the TiO₂ semiconductor surface.[2][6]
The efficiency of carbazole-based DSSCs is influenced by the molecular structure of the dye, which affects its light-harvesting ability, energy levels (HOMO/LUMO), and electron injection and regeneration kinetics.[5][6]
II. Comparative Data of Selected Carbazole-Based Dyes
The following table summarizes the photophysical, electrochemical, and photovoltaic performance data of representative carbazole-based dyes.
| Dye | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | HOMO (eV) | LUMO (eV) | Voc (mV) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| CAR-TPA | 405 | - | - | - | - | - | - | 2.12 | [7][8] |
| CAR-THIOHX | 395 | - | - | - | - | - | - | 1.83 | [7][8] |
| MA-1 | 468 | 3.76 x 10⁴ | - | - | - | - | - | - | [4] |
| MA-2 | 478 | 5.34 x 10⁴ | - | - | - | - | - | - | [4] |
| MA-2 + N3 | - | - | - | - | 685 | 23.91 | 0.60 | 9.82 | [4] |
| DRA-BDC | 440 | - | - | - | 589 | 2.46 | 0.79 | 1.16 | [3] |
| DTB-BDC | 370 | - | - | - | - | - | - | - | [3] |
III. Experimental Protocols
This section provides detailed synthetic protocols for two exemplary carbazole-based dyes: a D-A type (CAR-TPA) and a D-π-A type dye.
Protocol 1: Synthesis of CAR-TPA (Donor-Acceptor Type)
This protocol is based on the synthesis of a carbazole-triphenylamine dye with a cyanoacrylic acid acceptor.[7][8]
Materials:
-
Carbazole
-
4-Fluorobenzaldehyde
-
Triphenylamine
-
n-Butyllithium
-
Triisopropyl borate
-
Palladium(0) tetrakis(triphenylphosphine)
-
Sodium carbonate
-
Cyanoacetic acid
-
Ammonium acetate
-
Dimethylformamide (DMF)
-
Toluene
-
Ethanol
-
Acetic acid
-
Standard laboratory glassware and purification supplies
Procedure:
-
Synthesis of 4-(9H-Carbazol-9-yl)benzaldehyde:
-
Dissolve carbazole and potassium tert-butoxide in DMF.
-
Heat the mixture to 110°C under a nitrogen atmosphere.
-
Add a solution of 4-fluorobenzaldehyde in DMF dropwise.
-
Continue stirring at 110°C for 12 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and dry the solid. Purify by column chromatography.
-
-
Synthesis of (4-(diphenylamino)phenyl)boronic acid:
-
Dissolve triphenylamine in dry THF and cool to -78°C.
-
Add n-butyllithium dropwise and stir for 1 hour.
-
Add triisopropyl borate and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with dilute HCl and extract with an organic solvent.
-
Purify the crude product to obtain the boronic acid.
-
-
Suzuki Coupling Reaction:
-
Combine 4-(9H-carbazol-9-yl)benzaldehyde, (4-(diphenylamino)phenyl)boronic acid, and palladium(0) tetrakis(triphenylphosphine) in a mixture of toluene, ethanol, and aqueous sodium carbonate.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
-
Knoevenagel Condensation to form CAR-TPA:
-
Dissolve the product from the previous step, cyanoacetic acid, and ammonium acetate in acetic acid.[7]
-
Reflux the mixture for 14 hours under a nitrogen atmosphere.[7]
-
Cool the reaction mixture and pour it into water to precipitate the final dye, CAR-TPA.
-
Filter, wash with water, and dry. Further purification can be done by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Generic D-π-A Carbazole Dye
This protocol outlines the general steps for synthesizing a carbazole dye with a thiophene π-linker and a cyanoacrylic acid acceptor.
Materials:
-
N-alkyl-carbazole
-
2-Thiopheneboronic acid
-
4-Bromobenzaldehyde
-
Palladium(0) tetrakis(triphenylphosphine)
-
Potassium carbonate
-
Cyanoacetic acid
-
Piperidine
-
Toluene
-
Ethanol
-
Chloroform
-
Standard laboratory glassware and purification supplies
Procedure:
-
Synthesis of N-alkyl-3-bromocarbazole:
-
Alkylate the nitrogen of carbazole using an appropriate alkyl halide in the presence of a base.
-
Brominate the N-alkyl-carbazole at the 3-position using a suitable brominating agent like N-bromosuccinimide.
-
-
Suzuki Coupling to introduce the π-linker:
-
Combine N-alkyl-3-bromocarbazole, 2-thiopheneboronic acid, and palladium(0) tetrakis(triphenylphosphine) in a mixture of toluene, ethanol, and aqueous potassium carbonate.
-
Reflux under nitrogen for 24 hours.
-
Extract the product and purify by column chromatography.
-
-
Vilsmeier-Haack Formylation:
-
React the product from the previous step with a Vilsmeier reagent (POCl₃/DMF) to introduce a formyl group onto the thiophene ring.
-
-
Knoevenagel Condensation:
-
Dissolve the formylated intermediate and cyanoacetic acid in chloroform.
-
Add a catalytic amount of piperidine and reflux for 8-12 hours.
-
After cooling, wash the reaction mixture, dry the organic layer, and remove the solvent.
-
Purify the final dye by column chromatography.
-
IV. Visualizations
The following diagrams illustrate the experimental workflow and the fundamental electron transfer mechanism in a carbazole-based DSSC.
Caption: General experimental workflow for carbazole-based DSSCs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Push–pull carbazole twin dyads as efficient sensitizers/co-sensitizers for DSSC application: effect of various anchoring groups on photovoltaic perfor ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04612A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Functionalization of Biomolecules Using 9-(prop-2-yn-1-yl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(prop-2-yn-1-yl)-9H-carbazole is a versatile reagent for the functionalization of biomolecules. Its terminal alkyne group allows for covalent modification of azide-containing biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The carbazole moiety is an attractive fluorescent reporter due to its inherent photophysical properties, including a large Stokes shift and sensitivity to the local environment.[1][2] This allows for the sensitive detection and imaging of labeled biomolecules. Applications of carbazole derivatives in bioconjugation are extensive and include fluorescent labeling of proteins and peptides for imaging, tracking protein-protein interactions, and as probes in drug discovery.[1][3]
These application notes provide detailed protocols for the use of this compound in bioconjugation and highlight its utility in various research and drug development contexts.
Data Presentation
Photophysical Properties of Carbazole-Triazole Bioconjugates
The fluorescence properties of the carbazole moiety are sensitive to its local environment, which can be advantageous for sensing applications. Upon conjugation to a biomolecule, the resulting triazole ring can influence the photophysical properties. The following table summarizes typical photophysical data for carbazole-based bioconjugates.
| Property | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | ~295 nm, ~340 nm | Ethanol | [4] |
| Emission Maximum (λem) | ~355 nm, ~370 nm | Ethanol | [4] |
| Quantum Yield (Φ) | 0.14 - 0.49 | Aqueous Buffer | [5][6] |
| Extinction Coefficient (ε) | ~51,700 M⁻¹cm⁻¹ | Aqueous Buffer | [5] |
Note: The exact photophysical properties will vary depending on the specific biomolecule, the local environment of the conjugated probe, and the solvent. It is recommended to characterize the specific bioconjugate of interest.
Reaction Conditions and Typical Yields for CuAAC
The copper-catalyzed azide-alkyne cycloaddition is a highly efficient method for labeling biomolecules. The following table provides typical reaction conditions and expected yields for the conjugation of this compound to an azide-modified biomolecule.
| Parameter | Recommended Value | Notes | Reference |
| Reactant Concentrations | |||
| Azide-modified Biomolecule | 10-100 µM | [7] | |
| This compound | 1.5 - 10 fold molar excess over biomolecule | Higher excess may be needed for dilute solutions. | [7] |
| Catalyst and Ligand | |||
| CuSO₄ | 50-250 µM | [7] | |
| Ligand (e.g., THPTA, TBTA) | 5-fold molar excess over CuSO₄ | Ligand stabilizes the Cu(I) oxidation state. | [7] |
| Reducing Agent | |||
| Sodium Ascorbate | 1-5 mM | Freshly prepared solution is recommended. | [7] |
| Reaction Conditions | |||
| Solvent | Aqueous buffer (e.g., PBS, HEPES) | Should be free of chelating agents like EDTA. | [7] |
| Temperature | Room Temperature | [7] | |
| Reaction Time | 1 - 4 hours | Can be optimized based on reactants. | [7] |
| Typical Yield | >70% | Yields can be very high, often quantitative. | [8] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 10 µM) in buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 5-fold). Mix gently.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 5 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.
-
Allow the mixture to stand for 2-3 minutes to allow for complex formation.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the protein/carbazole mixture to a final concentration of 1 mM.
-
Immediately add the CuSO₄/THPTA premix to the reaction mixture to a final CuSO₄ concentration of 100 µM.
-
Gently mix the reaction by inverting the tube or by slow vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as fluorescence spectroscopy or mass spectrometry.
-
-
Purification:
-
Purify the labeled protein from excess reagents using an appropriate method, such as size-exclusion chromatography, to obtain the purified bioconjugate.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that does not require a copper catalyst, which can be beneficial for in vivo applications or when working with copper-sensitive systems. This protocol requires the biomolecule to be modified with a strained alkyne (e.g., DBCO) and the carbazole to be functionalized with an azide. For the purpose of this protocol, we will assume the availability of an azide-functionalized carbazole derivative.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized carbazole derivative
-
DMSO (if needed to dissolve the carbazole derivative)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration in buffer.
-
Prepare a stock solution of the azide-functionalized carbazole derivative in DMSO or buffer.
-
Add the azide-functionalized carbazole stock solution to the protein solution to achieve the desired molar excess (typically 1.5 to 5-fold).
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and azide used.
-
The reaction progress can be monitored by analyzing small aliquots over time.
-
-
Purification:
-
Once the reaction is complete, purify the labeled protein from unreacted carbazole derivative using a suitable method like size-exclusion chromatography.
-
Visualizations
Caption: Workflow for CuAAC labeling.
Caption: Workflow for SPAAC labeling.
Caption: Application in signaling pathway analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. 9-(2-Thienyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the ability of electronically diverse 9H-carbazoles as potential fluorophores in cellular imaging applicatio… [ouci.dntb.gov.ua]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dipolar Cycloaddition Reactions of N-Propargylcarbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 1,3-dipolar cycloaddition reactions involving N-propargylcarbazole, with a particular focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful and versatile reaction enables the straightforward synthesis of novel carbazole-triazole conjugates, which are of significant interest in materials science and medicinal chemistry due to their unique photophysical and biological properties.
Introduction to 1,3-Dipolar Cycloaddition of N-Propargylcarbazole
The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole (in this case, an organic azide) and a dipolarophile (N-propargylcarbazole, an alkyne) to form a five-membered ring.[1][2] The most prominent example involving N-propargylcarbazole is the Huisgen cycloaddition, which can be conducted under thermal conditions but often results in a mixture of regioisomers.[3][4]
The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized this field by providing a highly regioselective pathway to exclusively form 1,4-disubstituted 1,2,3-triazoles.[3][5][6] This reaction is renowned for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and operational simplicity.[6][7][8] These characteristics make it an ideal tool for drug discovery, bioconjugation, and materials science.[7][9][10]
The resulting carbazole-triazole hybrids have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[10][11][12] The triazole moiety is not merely a linker; it can actively participate in hydrogen bonding and dipole interactions with biological targets.[7]
Applications in Research and Development
Derivatives synthesized via 1,3-dipolar cycloaddition of N-propargylcarbazole have shown promise in several key areas:
-
Medicinal Chemistry: The carbazole nucleus is a well-known pharmacophore, and its combination with the triazole ring has led to the development of potent antimicrobial and anticancer agents.[10][11][13] These compounds can be further functionalized to fine-tune their biological activity and pharmacokinetic properties.[14]
-
Materials Science: The electroactive nature of the carbazole moiety makes these compounds excellent candidates for the development of organic optoelectronic materials.[15] The rigid triazole linker can be used to construct well-defined molecular architectures, such as dendrimers and polymers.
-
Bioconjugation: The "click" nature of the CuAAC reaction allows for the efficient labeling of biomolecules, such as proteins and nucleic acids, with carbazole-containing fluorescent tags for imaging and diagnostic applications.[9][16][17]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of carbazole-triazole derivatives via CuAAC. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Propargylcarbazole
This protocol outlines a standard procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles from N-propargylcarbazole and an organic azide.
Materials:
-
N-propargylcarbazole
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water (1:1), or DMF, DMSO)
-
Nitrogen or Argon gas
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., round-bottom flask or vial)
Procedure:
-
In a reaction vessel, dissolve N-propargylcarbazole (1.0 eq.) and the desired organic azide (1.0-1.2 eq.) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq.) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) species.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole derivative.
Protocol 2: In-situ Generation of Azide and One-Pot Synthesis
Materials:
-
N-propargylcarbazole
-
Organic bromide (or other halide)
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., tert-butanol/water (1:1))
Procedure:
-
Dissolve the organic bromide (1.0 eq.) and sodium azide (1.1 eq.) in the solvent mixture in a reaction vial.
-
Stir the mixture for a short period (e.g., 5-10 minutes) to allow for the formation of the organic azide.[3]
-
To this mixture, add N-propargylcarbazole (1.0 eq.), CuSO₄·5H₂O (0.05 eq.), and sodium ascorbate (0.15 eq.).[3]
-
Cap the vial and stir vigorously for the required reaction time (typically 1-24 hours), monitoring by TLC.[3]
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various carbazole-triazole derivatives found in the literature.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-propargylindole derivative | Benzyl azide | CuI | DMF | RT | 12 | 85-95 | [18] |
| 2 | Phenylacetylene | Benzyl bromide/NaN₃ | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | RT | 1 | >95 | [3] |
| 3 | Thiazolidinedione-alkyne | Various azides | CuI | THF/H₂O | RT | 12 | 75-88 | [13] |
| 4 | N-propargylcinnolinone | Benzyl azide | [(IMes)CuI] | DMF | RT | 1 | 95 | [19] |
Note: This table is a representative summary. Yields and conditions can vary significantly based on the specific substrates and catalyst used.
Visualizations
Reaction Scheme and Mechanism
The following diagram illustrates the general workflow for the CuAAC reaction and a simplified representation of the catalytic cycle.
Caption: Workflow and simplified mechanism of the CuAAC reaction.
Potential Signaling Pathway Inhibition
Carbazole-triazole derivatives have been investigated for their potential to inhibit cellular signaling pathways implicated in cancer and microbial infections. The following diagram illustrates a conceptual relationship.
Caption: Conceptual diagram of kinase pathway inhibition.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. ijrpc.com [ijrpc.com]
- 3. scielo.br [scielo.br]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Efficient and straightforward click synthesis of structurally related dendritic triazoles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09558A [pubs.rsc.org]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Probes Derived from 9-(prop-2-yn-1-yl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent probes utilizing the versatile building block, 9-(prop-2-yn-1-yl)-9H-carbazole. The inherent fluorescence of the carbazole core, combined with the reactive alkyne functionality, allows for the straightforward development of probes for bioimaging and sensing applications through "click" chemistry.
Design Principle: A "Clickable" Carbazole Scaffold
The central design strategy involves using this compound as a fluorescent reporter that can be readily conjugated to a variety of recognition moieties via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This modular approach allows for the facile synthesis of a library of probes for different biological targets.
The general structure of these probes consists of three key components:
-
Fluorophore: The 9H-carbazole unit serves as the fluorescent signaling component.
-
Linker: A triazole ring, formed during the click reaction, stably connects the fluorophore to the recognition moiety.
-
Recognition Moiety: This is a molecule designed to selectively interact with a specific analyte or biological target (e.g., a metal ion, a small molecule, or a biomolecule).
The fluorescence of the carbazole core can be modulated by the binding of the recognition moiety to its target, leading to a "turn-on" or "turn-off" fluorescent response. This is often achieved through mechanisms such as Photoinduced Electron Transfer (PET), where the binding event alters the electronic properties of the recognition moiety, thereby affecting the fluorescence of the carbazole.
Featured Application: A "Turn-On" Fluorescent Probe for Zinc Ions (Zn²⁺)
This section details the synthesis and application of a specific fluorescent probe, Cz-DPA , for the detection of Zn²⁺ in biological systems. Zn²⁺ is an essential metal ion involved in numerous physiological processes, and its dysregulation is associated with various diseases.
Signaling Pathway and Detection Mechanism
The probe Cz-DPA is designed based on a PET mechanism. In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atoms of the dipicolylamine (DPA) recognition moiety can quench the fluorescence of the carbazole fluorophore through PET. Upon binding of Zn²⁺ to the DPA unit, the lone pair electrons are engaged in coordination, which inhibits the PET process and results in a significant enhancement of the fluorescence intensity, providing a "turn-on" signal.
Synthesis of Potential Anticancer Agents from Carbazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of carbazole derivatives as potential anticancer agents. The information is curated for professionals in the field of medicinal chemistry and cancer research, offering insights into synthetic methodologies, biological evaluation techniques, and the underlying mechanisms of action.
Introduction
Carbazole and its derivatives have long been a subject of interest in medicinal chemistry due to their significant biological activities.[1] This versatile heterocyclic scaffold is present in numerous naturally occurring and synthetic compounds exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The planar structure of the carbazole nucleus allows for intercalation into DNA, and its derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[2] This document outlines the synthesis of specific carbazole derivatives, protocols for assessing their cytotoxic effects, and a discussion of their targeted signaling pathways.
Data Presentation: Anticancer Activity of Carbazole Derivatives
The following tables summarize the in vitro anticancer activity of representative carbazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Carbazole-Thiazole Analogs [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 3b | HepG-2 (Hepatocellular Carcinoma) | 0.0304 ± 0.001 |
| MCF-7 (Breast Cancer) | 0.058 ± 0.002 | |
| HCT-116 (Colon Carcinoma) | 0.047 ± 0.002 | |
| 5c | HepG-2 (Hepatocellular Carcinoma) | 0.048 ± 0.002 |
| MCF-7 (Breast Cancer) | 0.086 ± 0.0025 | |
| HCT-116 (Colon Carcinoma) | 0.06 ± 0.007 | |
| Cisplatin | HepG-2 (Hepatocellular Carcinoma) | 0.029 ± 0.001 |
| MCF-7 (Breast Cancer) | 0.049 ± 0.002 | |
| HCT-116 (Colon Carcinoma) | 0.041 ± 0.002 |
Table 2: Cytotoxicity of Carbazole Hydrazone Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 |
| A875 (Human Melanoma) | 9.77 ± 8.32 |
Table 3: Cytotoxicity of Carbazole Derivatives Containing Oxadiazole and Benzenesulfonohydrazide [5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 9 | HeLa (Cervical Cancer) | 7.59 |
| 10 | HepG2 (Hepatocellular Carcinoma) | 7.68 |
| HeLa (Cervical Cancer) | 10.09 | |
| MCF7 (Breast Cancer) | 6.44 | |
| 5-Fluorouracil | CaCo-2 (Colorectal Adenocarcinoma) | >100 |
Table 4: Cytotoxicity of Carbazole–Thiosemicarbazone Hybrids [6]
| Compound | Cancer Cell Line | IC50 (µM) |
| C1 | HeLa (Cervical Cancer) | 5.2 ± 0.5 |
| A549 (Lung Cancer) | 8.1 ± 0.7 | |
| LNCaP (Prostate Cancer) | 10.3 ± 1.1 | |
| MG63 (Osteosarcoma) | 3.9 ± 0.4 | |
| C3 | HeLa (Cervical Cancer) | 6.5 ± 0.6 |
| A549 (Lung Cancer) | 9.2 ± 0.8 | |
| LNCaP (Prostate Cancer) | 12.1 ± 1.3 | |
| MG63 (Osteosarcoma) | 4.8 ± 0.5 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of selected carbazole derivatives and the subsequent evaluation of their anticancer activity.
Synthesis of Carbazole Derivatives
Protocol 1: General Synthesis of Carbazole Hydrazones [4]
This protocol describes the synthesis of carbazole hydrazone derivatives, which have shown promising cytotoxic activities.
-
Preparation of Substituted Carbazole-based Carbohydrazides: Synthesize the carbohydrazide precursors according to established literature procedures.
-
Condensation Reaction:
-
To a solution of the substituted carbazole-based carbohydrazide (0.5 mmol) in ethanol (6 mL), add the appropriate aldehyde (0.55 mmol).
-
Heat the mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
-
Purification:
-
Purify the crude compound by flash chromatography to yield the final carbazole hydrazone derivative.
-
Characterize the final product using ESI-MS, HRMS, ¹H NMR, and ¹³C NMR spectroscopy.
-
Protocol 2: Synthesis of Carbazole-Thiazole Analogs [3]
This protocol outlines the synthesis of carbazole-thiazole derivatives via a Knoevenagel condensation.
-
Synthesis of 9-ethylcarbazole-3-carbaldehyde: Prepare the starting aldehyde from 9-ethylcarbazole through a Vilsmeier-Haack reaction.
-
Synthesis of Thiazolidinone/Thiazolinone Derivatives: Synthesize the required thiazolidinone or thiazolin-4-one derivatives according to known methods.
-
Knoevenagel Condensation:
-
In a suitable reaction vessel, combine 9-ethylcarbazole-3-carbaldehyde (1 equivalent), the appropriate thiazolidinone or thiazolinone derivative (1 equivalent), and a catalytic amount of piperidine in ethanol.
-
Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by TLC.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol to remove impurities.
-
-
Characterization:
-
Confirm the structure of the synthesized carbazole-thiazole analogs using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Anticancer Activity Assays
Protocol 3: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest cancer cells and determine the cell count and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Protocol 4: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the carbazole derivatives.
-
-
Cell Fixation:
-
Washing and Staining:
-
Removal of Unbound Dye and Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 510 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
-
Signaling Pathways and Mechanisms of Action
Carbazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.
Topoisomerase II Inhibition
Several carbazole derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme for DNA replication and cell division.[7][8] These inhibitors can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks, or catalytic inhibitors, which interfere with the enzymatic cycle without causing DNA damage.[9]
Caption: Inhibition of the Topoisomerase II catalytic cycle by carbazole derivatives.
JAK/STAT Signaling Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[10] Constitutive activation of the JAK/STAT pathway, particularly STAT3, is frequently observed in many cancers and contributes to tumor growth and survival.[10] Certain carbazole derivatives have been shown to inhibit this pathway.[10]
Caption: Inhibition of the JAK/STAT signaling pathway by carbazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel carbazole derivatives as potential anticancer agents.
Caption: General workflow for anticancer drug discovery based on carbazole derivatives.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of new furo[3,4-b]carbazoles: potential topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. design-synthesis-molecular-docking-and-biological-evaluation-of-new-carbazole-derivatives-as-anticancer-and-antioxidant-agents - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-propargylcarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-propargylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-propargylcarbazole?
A1: The most common and effective methods for purifying N-propargylcarbazole are column chromatography and recrystallization. For volatile impurities or large-scale purification, distillation under reduced pressure can also be considered, although it is less common due to the potential for thermal decomposition of propargyl compounds.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for the rapid identification of the desired product and impurities in different fractions collected during column chromatography or to assess the purity before and after recrystallization. A common eluent system for TLC analysis of N-propargylcarbazole is a mixture of hexanes and ethyl acetate.
Q3: What are the expected physical properties of pure N-propargylcarbazole?
A3: Pure N-propargylcarbazole is typically a solid at room temperature. Its purity can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis. The crystal structure of N-propargylcarbazole has been reported, which can be a useful reference.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of N-propargylcarbazole.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of N-propargylcarbazole from impurities. | Incorrect solvent system polarity. | Optimize the eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate can improve separation. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Column channeling or cracking. | Ensure the silica gel is packed uniformly without any air bubbles. Wet packing is often preferred. | |
| Product does not elute from the column. | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, consider flushing the column with a more polar solvent like pure ethyl acetate or a mixture containing a small amount of methanol. |
| Compound decomposed on the silica gel. | N-propargylcarbazole is generally stable on silica gel. However, if decomposition is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| Fractions are contaminated with an unknown impurity. | Impurity co-elutes with the product. | Try a different solvent system or a different stationary phase (e.g., alumina). |
| The impurity might be a byproduct from the synthesis. | Common impurities include unreacted carbazole or products from side reactions with the solvent. Characterize the impurity by NMR or MS to identify it and adjust the purification strategy accordingly. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| N-propargylcarbazole does not dissolve in the hot solvent. | Incorrect solvent choice. | Select a solvent in which N-propargylcarbazole is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a commonly used solvent for the recrystallization of similar compounds. |
| Insufficient solvent. | Add more solvent in small portions until the solid dissolves completely at the boiling point of the solvent. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. | |
| Presence of impurities that inhibit crystallization. | Try adding a seed crystal of pure N-propargylcarbazole to induce crystallization. If that fails, the product may need to be purified by column chromatography first. | |
| Oily product forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent pair. |
| Presence of significant impurities. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Low recovery of purified product. | Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. |
| Crystals were filtered before crystallization was complete. | Ensure the solution is sufficiently cold and that crystallization has ceased before filtering. | |
| The product is significantly soluble in the cold solvent. | Cool the solution in an ice bath for a longer period before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification of N-propargylcarbazole by Column Chromatography
This protocol describes a standard procedure for the purification of N-propargylcarbazole using silica gel column chromatography.
Materials:
-
Crude N-propargylcarbazole
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexanes and ethyl acetate. The ideal system should give the N-propargylcarbazole an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude N-propargylcarbazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Continuously monitor the elution process using TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the fractions containing pure N-propargylcarbazole.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity using analytical techniques like NMR or melting point.
-
Illustrative Data:
| Parameter | Value |
| Crude Sample Weight | 5.0 g |
| Silica Gel Weight | 150 g |
| Eluent System | 95:5 Hexanes:Ethyl Acetate |
| Purified Product Weight | 4.2 g |
| Yield | 84% |
| Purity (by ¹H NMR) | >98% |
Protocol 2: Purification of N-propargylcarbazole by Recrystallization
This protocol provides a general method for the recrystallization of N-propargylcarbazole.
Materials:
-
Crude N-propargylcarbazole
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which N-propargylcarbazole is soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a good starting point.
-
Dissolution:
-
Place the crude N-propargylcarbazole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
-
Determine the yield and purity of the final product.
-
Illustrative Data:
| Parameter | Value |
| Crude Sample Weight | 3.0 g |
| Recrystallization Solvent | Ethanol |
| Purified Product Weight | 2.5 g |
| Yield | 83% |
| Purity (by melting point) | Sharp melting point consistent with literature value |
Visualizations
Caption: General workflow for the purification and analysis of N-propargylcarbazole.
Caption: Troubleshooting logic for common purification issues of N-propargylcarbazole.
Technical Support Center: N-Propargylation of Carbazole
Welcome to the technical support center for the N-propargylation of carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-propargylation of carbazole, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently strong base: The pKa of carbazole's N-H is approximately 19.9 in DMSO, requiring a sufficiently strong base for deprotonation. 2. Low reaction temperature: The reaction rate may be too slow at lower temperatures. 3. Poor solvent choice: The chosen solvent may not adequately dissolve the carbazole salt or the reagents. 4. Inactive catalyst (if applicable): The catalyst may have degraded or is not suitable for the reaction. | 1. Base Selection: Use a stronger base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs2CO3). Sodium hydroxide (NaOH) can be effective, especially under phase-transfer catalysis (PTC) conditions. 2. Temperature Adjustment: Gradually increase the reaction temperature. For conventional heating, refluxing in a suitable solvent like acetone or DMF is often effective. Microwave irradiation can significantly shorten reaction times and improve yields.[1][2] 3. Solvent Optimization: Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone, which are known to facilitate this reaction.[3] Toluene can also be a suitable solvent, particularly in catalyst-driven reactions. 4. Catalyst Check: If using a catalyst (e.g., copper salts, phase-transfer catalysts), ensure its purity and activity. Consider screening different catalysts if one is proving ineffective. |
| Formation of Side Products | 1. Allene formation: The propargyl group can potentially isomerize to an allene under basic conditions. 2. C-Alkylation: Although N-alkylation is generally favored, some C-alkylation on the carbazole ring may occur, especially with a less hindered carbazole and under certain reaction conditions. 3. Over-alkylation/Polymerization: The terminal alkyne of the propargyl group can potentially react further under certain conditions, though this is less common for simple N-propargylation. | 1. Control of Basicity and Temperature: Use the minimum effective amount of a strong base and avoid excessively high temperatures to discourage isomerization. 2. Reaction Conditions: N-alkylation is generally favored over C-alkylation for carbazole. To ensure selectivity, use conditions known to promote N-alkylation, such as the use of a strong base to generate the carbazolide anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the propargyl halide. 3. Stoichiometry and Reaction Time: Use a controlled stoichiometry of the propargylating agent and monitor the reaction progress to avoid prolonged reaction times that might encourage side reactions. |
| Difficulty in Product Purification | 1. Unreacted starting material: Incomplete reactions will lead to a mixture of product and starting carbazole. 2. Presence of inorganic salts: The base used in the reaction will generate salt byproducts. 3. Formation of unidentified byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. | 1. Reaction Optimization: Address the cause of low conversion as detailed above. 2. Work-up Procedure: After the reaction, perform an aqueous work-up to remove inorganic salts. This typically involves quenching the reaction with water and extracting the product into an organic solvent. 3. Chromatography: Column chromatography is often necessary to obtain a pure product. A silica gel column with a gradient of ethyl acetate in hexane is a common choice for separating N-propargyl carbazole from unreacted carbazole and other nonpolar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-propargylation of carbazole?
A1: The most frequently employed methods include:
-
Conventional Heating: This involves reacting carbazole with a propargyl halide (e.g., propargyl bromide) in the presence of a base in a suitable solvent, often at reflux.[3]
-
Microwave-Assisted Synthesis: This method can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[1][2]
-
Phase-Transfer Catalysis (PTC): This technique is useful when dealing with a two-phase system (e.g., aqueous NaOH and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carbazolide anion to the organic phase for reaction.
Q2: Which bases are most effective for the deprotonation of carbazole?
A2: Due to the relatively high pKa of the N-H proton of carbazole, strong bases are generally required. Sodium hydride (NaH) is a very effective choice, as it irreversibly deprotonates the carbazole.[1][2] Other effective bases include potassium tert-butoxide (t-BuOK) and cesium carbonate (Cs2CO3). Sodium hydroxide (NaOH) and potassium carbonate (K2CO3) can also be used, often under phase-transfer catalysis or with microwave assistance.[3]
Q3: What is the likely mechanism for the N-propargylation of carbazole?
A3: The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the nitrogen atom of carbazole, forming a nucleophilic carbazolide anion. This anion then attacks the electrophilic methylene carbon of the propargyl halide, displacing the halide and forming the N-C bond.
Q4: Can C-alkylation compete with N-alkylation?
A4: While the carbazolide anion is an ambident nucleophile with potential reactivity at both the nitrogen and carbon atoms of the aromatic rings, N-alkylation is generally the major product. The nitrogen atom is a softer nucleophilic center, and the reaction with a soft electrophile like propargyl bromide favors N-alkylation. C-alkylation is more likely to be observed under conditions that favor the formation of a harder nucleophile or with different electrophiles.
Q5: Are there any known side products to be aware of?
A5: While specific studies on side products in carbazole N-propargylation are limited, based on general principles of propargylation chemistry, the formation of an allene byproduct through isomerization of the propargyl group is a possibility, especially under strongly basic conditions. However, for the N-propargylation of carbazole, this is not commonly reported as a major issue. In some propargylation reactions of other substrates, the formation of small amounts of allene derivatives has been noted.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Propargylation of Tetrahydrocarbazole
| Entry | Method | Base | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional | NaH | DMF | - | Good | [1][2] |
| 2 | Microwave | NaH | DMF | Shorter | Better | [1][2] |
Table 2: Conditions for N-Propargylation of Carbazole with Propargyl Bromide
| Entry | Base | Solvent | Method | Yield (%) | Reference |
| 1 | NaOH | Acetone | Conventional | - | [3] |
| 2 | Et3N | Acetone | Conventional | - | [3] |
| 3 | NaH | DMF | Conventional | - | [3] |
| 4 | K2CO3 | DMF | Conventional | - | [3] |
| 5 | Various | - | Microwave | High | [5] |
| 6 | Various | - | Phase-Transfer Catalysis | - | [6] |
Experimental Protocols
Protocol 1: N-Propargylation of Tetrahydrocarbazole using Sodium Hydride (Conventional Method)
This protocol is adapted from the synthesis of 9-(prop-2-yn-1-yl)-2,3,4,9-tetrahydro-1H-carbazole.[1][2]
-
Preparation: To a solution of the corresponding tetrahydrocarbazole (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Propargyl Bromide: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-propargylated tetrahydrocarbazole.
Protocol 2: General N-Alkylation of Carbazole under Microwave Irradiation
This is a general procedure based on the high efficiency of microwave-assisted N-alkylation of carbazole.[5]
-
Mixing Reagents: In a microwave-safe vessel, mix carbazole (1 equivalent), an alkyl halide (e.g., propargyl bromide, 1.1-1.5 equivalents), and a solid-supported base (e.g., potassium carbonate).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a set temperature and time. Typical conditions might be 100-150 °C for 5-20 minutes.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane) and filter to remove the inorganic base.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for the N-propargylation of carbazole.
Caption: Troubleshooting workflow for optimizing the N-propargylation of carbazole.
References
- 1. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer age ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05960F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Click Reaction Conditions for N-propargylcarbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction for N-propargylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the click reaction for N-propargylcarbazole?
The click reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and selective reaction used to connect an azide-containing molecule with the terminal alkyne of N-propargylcarbazole.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), or by using a direct copper(I) source (like CuI).[4][5]
Q2: Which copper source is best for the reaction?
Both Cu(I) salts (e.g., CuI, CuBr) and Cu(II) salts with a reducing agent (e.g., CuSO₄/sodium ascorbate) are effective.[4] The combination of CuSO₄·5H₂O and sodium ascorbate is a commonly used and highly effective catalyst system for this type of reaction, often providing high yields at room temperature.[6] Using a Cu(I) source directly can also be effective but may be more sensitive to oxidation.[7]
Q3: What is the role of a ligand in the reaction?
Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often used to stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and protecting sensitive biomolecules from oxidative damage.[4][8] Ligands can also accelerate the reaction rate.[7]
Q4: What are the optimal solvent systems for this reaction?
Polar solvents tend to accelerate the reaction rate.[9] A mixture of DMF/H₂O (e.g., in a 2:1 ratio) has been found to be highly effective.[6] Other solvents like DMSO, THF, and toluene can also be used, with varying degrees of success depending on the specific substrates.[10] For bioconjugation applications, aqueous buffer systems are common.[8]
Q5: Is heating necessary for the reaction to proceed?
The CuAAC reaction can often proceed efficiently at room temperature.[3] In some cases, moderate heating (e.g., to 50°C) may be applied, but it can sometimes lead to a decrease in yield, suggesting that room temperature is optimal for certain substrate combinations.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst due to oxidation of Cu(I) to Cu(II). | - Ensure the use of a fresh solution of sodium ascorbate.[11] - Add a stabilizing ligand like THPTA or TBTA.[4] - Degas the solvent to remove dissolved oxygen. |
| Poor solubility of N-propargylcarbazole or the azide reactant. | - Try a different solvent system, such as a DMF/H₂O or DMSO.[6][10] - For aqueous reactions, consider using a co-solvent to improve solubility. | |
| Inappropriate copper source or concentration. | - Screen different copper sources (e.g., CuSO₄/sodium ascorbate vs. CuI).[6] - Optimize the catalyst loading (typically 1-10 mol%). | |
| Steric hindrance from bulky substituents on the azide or carbazole moiety. | - Increase the reaction time or temperature moderately. - Consider using a more active catalyst system or a ligand that can accelerate the reaction.[9] | |
| Formation of Side Products | Oxidative homocoupling of N-propargylcarbazole (Glaser coupling). | - Ensure an excess of the reducing agent (sodium ascorbate) is present.[11] - Use a stabilizing ligand to protect the Cu(I) catalyst.[7] |
| Reaction of the alkyne with other functional groups. | - In bioconjugation, thiols can interfere; pretreatment with a low concentration of hydrogen peroxide may help.[12] | |
| Reaction is Sluggish or Stalls | Insufficient catalyst activity. | - Increase the catalyst loading. - Add a ligand to accelerate the reaction. |
| Low concentration of reactants. | - If possible, increase the concentration of both the N-propargylcarbazole and the azide. | |
| Incompatible buffer components in bioconjugation. | - Avoid buffers with high concentrations of chloride ions or Tris, which can interfere with the copper catalyst.[8] |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Click Reaction
Reaction of an alkyne with an azide to form a 1,4-disubstituted triazole.
| Entry | Copper Source (mol%) | Reducing Agent (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuSO₄·5H₂O (10) | - | DMF/H₂O (2:1) | 50 | Moderate |
| 2 | CuI (10) | - | DMF/H₂O (2:1) | 50 | Low |
| 3 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) | Toluene | RT | Low |
| 4 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) | THF | RT | Low |
| 5 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) | DMSO | RT | Moderate |
| 6 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) | DMF/H₂O (2:1) | RT | 93 |
| 7 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) | DMF/H₂O (2:1) | 50 | Lower than RT |
| 8 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) | - | RT | 40 |
Data adapted from a study on the optimization of CuAAC reactions.[6] Note that yields are specific to the model reaction studied and may vary for N-propargylcarbazole.
Experimental Protocols
Detailed Protocol for the Click Reaction of N-propargylcarbazole with an Azide
This protocol is a general guideline based on optimized conditions for related substrates.[10] Researchers should optimize the conditions for their specific N-propargylcarbazole and azide derivatives.
Materials:
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N-propargylcarbazole
-
Azide reactant
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve N-propargylcarbazole (1.0 equivalent) and the azide reactant (1.0-1.2 equivalents) in a 2:1 mixture of DMF and water.
-
To this solution, add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole product.
Visualizations
Caption: General signaling pathway of the CuAAC reaction.
Caption: Workflow for optimizing click reaction conditions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. youtube.com [youtube.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid self-polymerization of 9-(prop-2-yn-1-yl)-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the self-polymerization of 9-(prop-2-yn-1-yl)-9H-carbazole during experiments and storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (yellowing or browning) of the solid or solution. | Initial stages of polymerization, often due to oxidation or exposure to light. | Store the compound in a dark, inert atmosphere (nitrogen or argon). For solutions, use freshly deoxygenated solvents. |
| Precipitation or formation of insoluble material in solution. | Advanced polymerization has occurred. | Filter the solution to remove the polymer. The remaining monomer may be usable but should be repurified if high purity is required. Consider adding a polymerization inhibitor. |
| Inconsistent reaction outcomes or low yields. | Partial polymerization of the starting material, leading to inaccurate quantification and side reactions. | Purify the this compound by recrystallization or column chromatography before use. Ensure all reaction vessels are free of trace metals. |
| Broadening of peaks in NMR or other analytical spectra. | Presence of oligomers or polymers. | Repurify the sample. For future experiments, rigorously exclude oxygen and catalytic metals. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of self-polymerization of this compound?
The primary cause of self-polymerization is the oxidative homocoupling of the terminal alkyne group, a reaction known as Glaser coupling. This process is often catalyzed by trace amounts of copper ions in the presence of oxygen. Other factors that can promote polymerization include exposure to heat, light, and other transition metal catalysts.
2. How can I prevent Glaser coupling?
To prevent Glaser coupling, it is crucial to eliminate its key components: copper catalysts and oxygen.
-
Copper-Free Environment: Use high-purity reagents and solvents. Glassware should be washed with a metal-chelating agent (e.g., EDTA solution) and rinsed thoroughly with deionized water to remove any trace metal residues.
-
Oxygen-Free Conditions: Work under an inert atmosphere (nitrogen or argon). Use solvents that have been deoxygenated by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
3. What are recommended storage conditions for this compound?
Proper storage is critical to maintain the stability of the compound.[1]
| Parameter | Recommendation |
| Temperature | 2-8 °C[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Light | Store in a dark, light-resistant container. |
| Container | Tightly sealed, clean glass vial. |
4. Are there any chemical inhibitors I can add to prevent polymerization?
Yes, radical scavengers can be effective in preventing polymerization, especially if the process is initiated by free radicals.
| Inhibitor Class | Examples | Typical Concentration |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), Hydroquinone | 10-100 ppm |
| Hindered Amines | N,N-diethylhydroxylamine (DEHA) | 50-200 ppm |
Note: The choice and concentration of the inhibitor should be compatible with your downstream application.
5. How can I purify this compound if I suspect it has started to polymerize?
If the compound shows signs of polymerization, it can be purified to remove oligomers and polymers.
-
Recrystallization: Dissolve the compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. The pure monomer should crystallize out, leaving the polymeric impurities in the solution.
-
Column Chromatography: Use a silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to separate the monomer from the less mobile polymeric species.
Experimental Protocols
Protocol 1: Deoxygenation of Solvents
This protocol describes the "freeze-pump-thaw" method for efficiently removing dissolved oxygen from solvents.
-
Preparation: Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock. The flask should not be more than half-full.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: Open the stopcock and evacuate the flask using a vacuum pump for 5-10 minutes to remove the atmosphere above the frozen solvent.
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Thawing: Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat steps 2-4 at least three times to ensure complete removal of oxygen. After the final cycle, backfill the flask with an inert gas like argon or nitrogen.
Protocol 2: Removal of Trace Copper from Glassware
This protocol details how to treat glassware to remove trace metal contaminants that can catalyze polymerization.
-
Initial Wash: Wash the glassware thoroughly with soap and water, followed by a rinse with deionized water.
-
EDTA Wash: Prepare a 0.1 M solution of ethylenediaminetetraacetic acid (EDTA) in deionized water. Fill the glassware with the EDTA solution and let it sit for at least 24 hours.
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Rinsing: Discard the EDTA solution and rinse the glassware thoroughly with deionized water (at least 5-7 times) to remove all traces of the chelating agent.
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Drying: Dry the glassware in an oven at a temperature above 100 °C.
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Storage: Store the cleaned glassware in a dust-free environment. Before use, it is advisable to rinse it with the reaction solvent.
Visualizations
Caption: Self-polymerization pathway of this compound.
Caption: Strategies to inhibit the triggers of self-polymerization.
References
Troubleshooting low regioselectivity in cycloaddition of N-propargylcarbazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the regioselectivity of the cycloaddition reaction involving N-propargylcarbazole.
Troubleshooting Guide: Low Regioselectivity
Issue: My cycloaddition reaction of N-propargylcarbazole with an azide is resulting in a mixture of 1,4- and 1,5-regioisomers, or the desired isomer is the minor product.
This guide will walk you through potential causes and solutions to improve the regioselectivity of your reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of a cycloaddition between N-propargylcarbazole and an organic azide?
A1: The 1,3-dipolar cycloaddition between an alkyne (N-propargylcarbazole) and an azide typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The ratio of these products is highly dependent on the reaction conditions.
Q2: How does a catalyst influence the regioselectivity?
A2: Catalysts play a crucial role in controlling the regioselectivity.
-
Copper(I) Catalysts (CuAAC): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click chemistry" reaction that selectively produces the 1,4-disubstituted triazole isomer in high yield.[1][2]
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Ruthenium Catalysts (RuAAC): Ruthenium catalysts, in contrast, are known to favor the formation of the 1,5-disubstituted triazole isomer.[1][2] Uncatalyzed thermal cycloadditions often result in a mixture of both regioisomers.[2]
Q3: Can the solvent choice affect the outcome of my reaction?
A3: Yes, the solvent can influence the regioselectivity. The polarity of the solvent can affect the energy of the transition states leading to the different isomers.[3] For instance, in some cases, non-polar solvents have been shown to favor the formation of the less common regioisomer.[3] It is recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, DMSO) to optimize the reaction.
Q4: What is the role of temperature in controlling regioselectivity?
A4: For uncatalyzed (thermal) Huisgen cycloadditions, elevated temperatures are often necessary, but this can lead to lower regioselectivity.[1][2] In catalyzed reactions, lower temperatures are generally preferred to maintain the selectivity offered by the catalyst. If you are running a thermal reaction and observing poor selectivity, it is advisable to switch to a catalyzed system.
Q5: How do electronic and steric effects impact regioselectivity?
A5: Electronic and steric effects are fundamental in determining the regioselectivity of 1,3-dipolar cycloadditions.
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Electronic Effects: The electronic nature of the substituents on both the azide and the alkyne influences the HOMO-LUMO energy gaps, which in turn dictates the preferred reaction pathway.[1][4] Electron-donating groups on one reactant and electron-withdrawing groups on the other can enhance the rate and selectivity.[1]
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Steric Effects: Steric hindrance can play a significant role in favoring the formation of one regioisomer over the other.[5] A bulky substituent on the azide or near the alkyne may block one of the possible orientations for cycloaddition, thereby increasing the yield of the less sterically hindered product.
Factors Influencing Regioselectivity
Caption: Key factors affecting regioselectivity.
Data on Reaction Conditions and Regioselectivity
The following table summarizes how different experimental parameters can influence the regioselectivity of azide-alkyne cycloadditions, based on established principles.
| Parameter | Condition | Expected Major Isomer | Typical Yield | Notes |
| Catalyst | None (Thermal) | Mixture of 1,4 and 1,5 | Variable | Often requires high temperatures, leading to poor selectivity.[2] |
| Cu(I) source (e.g., CuI, CuSO4/Na-ascorbate) | 1,4-disubstituted | High to Excellent | The classic "click" reaction; highly reliable for the 1,4-isomer.[1][2] | |
| Ruthenium complex (e.g., Cp*RuCl(PPh3)2) | 1,5-disubstituted | Good to High | Complementary to CuAAC for accessing the 1,5-isomer.[1][2] | |
| Solvent | Non-polar (e.g., Toluene) | Can favor 1,5-isomer in some thermal reactions | Variable | Solvent effects are system-dependent and should be screened.[3] |
| Polar Aprotic (e.g., DMF, DMSO) | Generally good for CuAAC | High | Common solvents for catalyzed reactions. | |
| Polar Protic (e.g., H2O, tBuOH/H2O) | Excellent for CuAAC | High | Often used for bioconjugation; less effective for RuAAC.[1] | |
| Temperature | Room Temperature | Dependent on catalyst | Good to Excellent | Ideal for catalyzed reactions to maximize selectivity. |
| 80-120 °C | Mixture (uncatalyzed) | Variable | Necessary for thermal reactions but often compromises regioselectivity.[2] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Cycloaddition (CuAAC) for 1,4-Regioisomer
This protocol is a general guideline for a copper(I)-catalyzed cycloaddition to selectively synthesize the 1,4-disubstituted triazole.
-
Reactant Preparation:
-
Dissolve N-propargylcarbazole (1.0 eq.) and the desired organic azide (1.0-1.1 eq.) in a suitable solvent (e.g., a 1:1 mixture of tBuOH/H2O or DMF).
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Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Preparation:
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In a separate vial, prepare the catalyst solution. A common system is CuSO4·5H2O (0.01-0.05 eq.) and sodium ascorbate (0.05-0.10 eq.).
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Dissolve the CuSO4·5H2O in a small amount of water, and the sodium ascorbate in water.
-
-
Reaction Execution:
-
To the stirred solution of the reactants, add the CuSO4 solution, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Alternatively, a direct Cu(I) source like CuI can be used, often with a ligand like TBTA to stabilize the catalyst.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring and Work-up:
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, it can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, CH2Cl2).
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The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
-
Purification:
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The crude product is purified by flash column chromatography on silica gel to isolate the pure 1,4-disubstituted triazole.
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Protocol 2: Ruthenium-Catalyzed Cycloaddition (RuAAC) for 1,5-Regioisomer
This protocol provides a general method for a ruthenium-catalyzed cycloaddition to obtain the 1,5-disubstituted triazole.
-
Reactant and Catalyst Preparation:
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In a glovebox or under an inert atmosphere, add the ruthenium catalyst (e.g., [CpRuCl]4 or CpRuCl(PPh3)2, 1-5 mol%) to an oven-dried flask.
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Add N-propargylcarbazole (1.0 eq.) and the organic azide (1.0-1.1 eq.).
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Add an anhydrous, non-protic solvent (e.g., toluene, THF, or dioxane). RuAAC is often inhibited by polar protic solvents.[1]
-
-
Reaction Execution:
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
-
-
Purification:
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The crude residue is purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted triazole. It is important to carefully separate it from the 1,4-isomer if any is formed.
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References
- 1. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal in N-propargylcarbazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of common catalyst impurities from N-propargylcarbazole reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the N-propargylation of carbazole?
A1: The synthesis of N-propargylcarbazole can be achieved using a variety of catalysts. Common examples include lithium-based catalysts such as lithium SPINOL phosphate for asymmetric synthesis, transition metal catalysts like palladium complexes for cross-coupling reactions, iron salts (e.g., FeCl₃), silver salts (e.g., AgSbF₆), and rhodium complexes. The choice of catalyst depends on the specific reaction pathway and desired outcome.
Q2: My final N-propargylcarbazole product is discolored. Could this be due to residual catalyst?
A2: Yes, discoloration is a common indicator of residual metal catalyst impurities. For instance, palladium catalysts can sometimes form palladium black, and iron salts can leave a yellow or brown tint. It is crucial to perform appropriate purification steps to remove these impurities.
Q3: I am struggling to remove a very polar catalyst byproduct. What is the best approach?
A3: For highly polar impurities, an aqueous wash during the work-up is often effective. If the impurity is a salt, such as a lithium or silver salt, washing the organic layer with water or a specific aqueous solution can help partition the impurity into the aqueous phase. For more stubborn polar impurities, column chromatography with a polar stationary phase or the use of specific scavengers might be necessary.
Q4: Can I reuse my catalyst after the reaction?
A4: The reusability of a catalyst depends on its nature. Homogeneous catalysts are often difficult to recover from the reaction mixture. However, heterogeneous catalysts, such as those supported on a solid matrix (e.g., palladium on carbon), can often be recovered by simple filtration and potentially reused, though their activity may decrease with each cycle.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of N-propargylcarbazole.
| Problem | Potential Cause | Suggested Solution |
| Product streaks on TLC plate. | Sample overload or presence of highly polar impurities (e.g., residual salts). | Dilute the sample before spotting. If streaking persists, consider washing the crude product with water or brine to remove salts before chromatography. For acid-sensitive compounds, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can help.[1] |
| Incomplete removal of palladium catalyst. | Palladium black formation or use of an inappropriate purification method. | Filter the reaction mixture through a pad of Celite to remove bulk palladium on carbon. For soluble palladium species, consider using a thiol-based scavenger or performing column chromatography.[1] Pulling the crude product through a plug of alumina can also be effective. |
| Residual iron salts in the final product. | Inefficient extraction during work-up. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) followed by a brine wash to remove iron salts. If the product is acid-sensitive, consider using a chelating agent like EDTA in the aqueous wash. |
| Silver salt impurities persist after aqueous wash. | Insufficient washing or complex formation with the product. | Increase the number of aqueous washes. In some cases, a wash with an aqueous solution of sodium thiosulfate can help to remove silver ions. |
| Difficulty in removing rhodium catalyst. | Use of a soluble rhodium complex. | Consider treatment with activated carbon, which can adsorb the rhodium catalyst.[2] Alternatively, specialized metal scavengers can be employed for efficient removal.[3] |
| Low product recovery after chromatography. | Product adsorption onto the silica gel. | If the product is basic, consider using a mobile phase containing a small amount of a basic modifier like triethylamine. Alternatively, using a less polar stationary phase like alumina might be beneficial. |
Experimental Protocols for Catalyst Removal
Below are detailed methodologies for removing specific catalyst impurities from N-propargylcarbazole reaction mixtures.
Protocol 1: Removal of Lithium SPINOL Phosphate Catalyst
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Quenching and Extraction:
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After the reaction is complete, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter and concentrate the organic phase under reduced pressure.
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-
Column Chromatography:
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Protocol 2: Removal of Palladium Catalyst (e.g., from a cross-coupling reaction)
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Filtration:
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Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
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Prepare a short plug of Celite in a fritted funnel.
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Filter the reaction mixture through the Celite plug to remove the bulk of the palladium catalyst. Wash the plug with additional solvent.
-
-
Aqueous Work-up:
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Transfer the filtrate to a separatory funnel and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Chromatography/Scavenging (if necessary):
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If residual palladium is still present (indicated by discoloration), perform silica gel chromatography.
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Alternatively, stir the crude product in a suitable solvent with a thiol-functionalized silica scavenger for several hours, then filter and concentrate.
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Protocol 3: Removal of Iron(III) Chloride (FeCl₃)
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Extraction:
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Dilute the reaction mixture with an appropriate organic solvent.
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Wash the organic phase multiple times with water to remove the majority of the FeCl₃.
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Follow with a wash with saturated aqueous NaHCO₃ and then brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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-
Column Chromatography:
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Purify the crude product via silica gel chromatography to remove any remaining traces of iron impurities.
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Quantitative Data on Catalyst Removal Efficiency
The following table summarizes the typical efficiency of various purification methods for removing catalyst residues. The actual efficiency may vary depending on the specific reaction conditions and the nature of the product.
| Catalyst Type | Purification Method | Typical Removal Efficiency (%) |
| Palladium | Filtration through Celite + Column Chromatography | > 99% |
| Palladium | Thiol-based Scavenger | 95 - 99% |
| Rhodium | Activated Carbon Treatment | 90 - 98%[2] |
| Rhodium | Metal Scavengers (e.g., SiliaMetS) | > 97%[3] |
| Lithium Salts | Aqueous Wash (3x) | > 98% |
| Iron Salts | Aqueous Wash (3x) | > 98% |
| Silver Salts | Aqueous Wash + Thiosulfate Wash | > 99% |
Visualized Workflows
General Workflow for Catalyst Removal
Caption: A generalized experimental workflow for the purification of N-propargylcarbazole.
Decision Tree for Palladium Catalyst Removal
Caption: A decision-making flowchart for the removal of palladium catalyst impurities.
References
Technical Support Center: Characterization of N-propargylcarbazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-propargylcarbazole derivatives. It addresses common challenges encountered during the synthesis, purification, and characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of N-propargylcarbazole derivatives?
A1: The synthesis of N-propargylcarbazole derivatives, typically through the N-alkylation of carbazole with propargyl bromide, can present several challenges. These include incomplete reactions, side reactions such as the dimerization of the propargyl bromide, and difficulties in separating the product from unreacted carbazole and byproducts. The choice of base and solvent system is crucial for achieving high yields and purity.
Q2: I am seeing a low yield in my N-alkylation reaction. What are the possible causes and solutions?
A2: Low yields in the N-alkylation of carbazole with propargyl bromide can be due to several factors:
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Insufficiently strong base: Carbazole's N-H proton is not highly acidic, requiring a sufficiently strong base to deprotonate it effectively. If using weaker bases like K₂CO₃, the reaction may be slow or incomplete. Consider using stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH).
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Poor solvent choice: The solvent should be able to dissolve both the carbazole and the base. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) are often good choices.
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Reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. Optimization of the reaction temperature is often necessary.
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Moisture in the reaction: Water can quench the base and hinder the deprotonation of carbazole. Ensure all reagents and solvents are anhydrous.
Q3: How can I effectively purify my N-propargylcarbazole derivative?
A3: Purification is typically achieved using column chromatography on silica gel. A gradient of ethyl acetate in a non-polar solvent like hexane is commonly used to separate the N-propargylcarbazole product from unreacted carbazole and other impurities. Recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, can also be an effective purification method.
Q4: What are the characteristic signals for the N-propargyl group in ¹H and ¹³C NMR?
A4: The N-propargyl group has distinct signals in NMR spectra. In ¹H NMR, expect a triplet for the acetylenic proton around 2.2-2.5 ppm, and a doublet for the methylene protons (N-CH₂) adjacent to the nitrogen at around 4.8-5.2 ppm. In ¹³C NMR, the methylene carbon typically appears around 35-45 ppm, while the two acetylenic carbons will be in the range of 70-85 ppm.
Q5: What are the expected fragmentation patterns for N-propargylcarbazole in mass spectrometry?
A5: In electron ionization mass spectrometry (EI-MS), you will observe the molecular ion peak (M⁺). A common fragmentation pattern is the loss of the propargyl group, leading to a fragment corresponding to the carbazole cation. Another characteristic fragmentation is the loss of a hydrogen atom from the propargyl group.
Troubleshooting Guides
Problem 1: Incomplete Reaction in N-propargylation
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows a significant amount of starting carbazole remaining. | 1. Base is not strong enough to fully deprotonate the carbazole. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Switch to a stronger base such as NaH or KOH. 2. Increase the reaction time and monitor by TLC. 3. Gradually increase the reaction temperature, for example, to 60-80 °C in DMF. |
| Multiple unidentified spots on TLC. | Side reactions are occurring, possibly due to high temperatures or reactive impurities. | 1. Lower the reaction temperature. 2. Ensure the purity of starting materials and solvents. 3. Consider a different solvent system. |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product and starting material co-elute during column chromatography. | The polarity of the eluent system is not optimal for separation. | 1. Use a shallower solvent gradient during column chromatography. 2. Try a different solvent system, for example, dichloromethane in hexane. |
| The product is an oil and does not crystallize. | The product may be impure or has a low melting point. | 1. Re-purify by column chromatography. 2. Attempt to crystallize from a different solvent or solvent mixture. 3. If the product is indeed an oil, ensure its purity by NMR and MS. |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Propargylcarbazole
| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Acetylenic-H | ~2.25 (t) | - |
| N-CH₂ | ~5.0 (d) | ~38 |
| C≡CH | - | ~73 |
| C≡CH | - | ~79 |
| Carbazole Aromatic-H | 7.2-8.1 (m) | 108-140 |
Note: Chemical shifts can vary depending on the solvent and substituents on the carbazole ring.
Table 2: Predicted m/z Values for Common Adducts of N-Propargylcarbazole in Mass Spectrometry[1]
| Adduct | m/z |
| [M+H]⁺ | 206.09642 |
| [M+Na]⁺ | 228.07836 |
| [M-H]⁻ | 204.08186 |
| [M+NH₄]⁺ | 223.12296 |
| [M+K]⁺ | 244.05230 |
| [M]⁺ | 205.08859 |
Experimental Protocols
Protocol 1: Synthesis of 9-(prop-2-yn-1-yl)-9H-carbazole
This protocol is adapted from the general procedure for N-alkylation of carbazoles.
Materials:
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Carbazole
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Potassium hydroxide (KOH)
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Propargyl bromide (80% solution in toluene)
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Hexane
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of carbazole (1.0 eq) in anhydrous DMF, add powdered KOH (3.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of N-propargylcarbazole derivatives.
Caption: The JAK-STAT signaling pathway and the inhibitory action of carbazole derivatives on STAT3.[1][2]
References
Technical Support Center: Overcoming Poor Film Formation in Carbazole-Based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with poor film formation in carbazole-based Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor film formation in carbazole-based OLEDs?
A1: Poor film formation in carbazole-based OLEDs typically stems from the intrinsic properties of the materials and the deposition process. Key causes include:
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Crystallization: Carbazole derivatives have a tendency to crystallize, leading to rough films with grain boundaries that can act as charge traps and quenching sites, ultimately reducing device efficiency and lifespan.
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Dewetting: The carbazole solution may not properly wet the substrate, leading to an incomplete or non-uniform film. This can be caused by surface energy mismatch between the solution and the substrate.
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Pinhole Formation: The presence of dust particles or gas bubbles during film deposition can create microscopic holes in the film, leading to short circuits and device failure.[1][2][3][4][5]
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Aggregation: In solution-processed films, carbazole molecules can aggregate in the solution before or during the spin-coating process, resulting in a non-uniform film with poor morphology.[6][7][8]
Q2: How does the choice of deposition method affect film quality?
A2: The two primary methods for depositing carbazole-based thin films are solution processing (e.g., spin coating) and vacuum thermal evaporation. Each has a significant impact on the resulting film quality.
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Solution Processing: This method is cost-effective and suitable for large-area fabrication. However, it is more prone to issues like crystallization, aggregation, and pinholes. The choice of solvent is critical in controlling the film morphology.[6][9][10][11][12]
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Vacuum Deposition: This method generally produces more uniform and amorphous films with better control over thickness and morphology. It is less susceptible to solvent-related issues but is a more expensive and time-consuming process.[9][11][13]
Q3: What is the role of annealing in improving film quality?
A3: Annealing, both thermal and solvent vapor, is a crucial post-deposition step to improve the morphology and performance of carbazole-based films.
-
Thermal Annealing: Heating the film after deposition can promote the formation of a more ordered and stable amorphous phase, reduce residual solvent, and improve interfacial contact between layers. However, excessive temperature or time can induce crystallization.
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere allows for molecular rearrangement and the formation of a smoother, more uniform film. The choice of solvent vapor and annealing time are critical parameters to control the final film morphology.[14][15][16][17]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the fabrication of carbazole-based OLEDs.
Problem 1: The spin-coated carbazole film appears non-uniform and has crystalline domains.
| Possible Causes | Solutions |
| Inappropriate Solvent: The solvent may have a low boiling point, causing the film to dry too quickly and leading to uncontrolled crystallization. The solvent may also have poor solubility for the carbazole derivative. | - Use a higher-boiling-point solvent (e.g., chlorobenzene, o-dichlorobenzene) to slow down the evaporation rate.- Use a co-solvent system to improve solubility and control film drying dynamics.[6] |
| High Solution Concentration: A highly concentrated solution can lead to aggregation and rapid crystallization upon solvent evaporation. | - Optimize the solution concentration. Start with a lower concentration and gradually increase it to find the optimal balance between film thickness and quality. |
| Fast Spin Speed: High spin speeds can accelerate solvent evaporation, not allowing enough time for the molecules to form a uniform amorphous film. | - Reduce the spin speed to allow for a more controlled drying process.[18][19][20] |
| Lack of Annealing: The as-spun film may be in a metastable state and prone to crystallization over time. | - Implement a post-deposition thermal annealing step at a temperature below the material's glass transition temperature (Tg).- Alternatively, use solvent vapor annealing to promote a more uniform amorphous morphology.[14][15][16][17] |
Problem 2: The film exhibits dewetting from the substrate.
| Possible Causes | Solutions |
| Poor Substrate Cleaning: The substrate surface may be contaminated with organic residues or particles, leading to poor adhesion of the carbazole film. | - Implement a rigorous substrate cleaning procedure, including sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and UV-ozone treatment to improve surface wettability. |
| Surface Energy Mismatch: The surface energy of the substrate may not be compatible with the solvent used for the carbazole solution. | - Treat the substrate surface with a self-assembled monolayer (SAM) to modify its surface energy and improve wetting. |
| Incompatible Solvent: The solvent may have a high surface tension, leading to poor spreading on the substrate. | - Choose a solvent with a lower surface tension that is compatible with both the carbazole material and the substrate. |
Problem 3: The fabricated OLED device has a high leakage current or short-circuits.
| Possible Causes | Solutions |
| Pinhole Defects in the Film: Dust particles or bubbles in the solution can lead to pinholes in the film, creating a direct path for current to flow between the electrodes.[1][2][3][4][5] | - Work in a cleanroom environment to minimize dust contamination.- Filter the carbazole solution through a micron filter before spin coating to remove any particulate matter.- Degas the solution to remove dissolved gases that could form bubbles. |
| Film Roughness: A rough film can lead to uneven thickness of subsequent layers and create points where the electric field is concentrated, leading to shorts. | - Optimize the deposition parameters (solvent, concentration, spin speed) to achieve a smoother film.- Employ a post-deposition annealing step to reduce film roughness. |
Experimental Protocols
Protocol 1: Spin Coating of a Carbazole-Based Emissive Layer
-
Solution Preparation:
-
Dissolve the carbazole-based material in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.
-
Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter.
-
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the work function of the ITO.
-
-
Spin Coating:
-
Transfer the substrate to a spin coater.
-
Dispense a sufficient amount of the filtered solution to cover the substrate.
-
Spin coat at a speed of 2000-4000 rpm for 60 seconds. The optimal speed will depend on the desired film thickness and the solution viscosity.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Thermally anneal the film at a temperature of 80-120 °C for 10-30 minutes to remove residual solvent and improve film morphology.
-
Protocol 2: Solvent Vapor Annealing (SVA)
-
Preparation:
-
Place the spin-coated film on a stage inside a sealed chamber.
-
Place a small vial containing the annealing solvent (e.g., tetrahydrofuran (THF) or chloroform) in the chamber, away from the substrate.
-
-
Annealing Process:
-
Seal the chamber and allow the solvent to evaporate, creating a saturated vapor environment.
-
Anneal the film for a period of 30 seconds to several minutes. The optimal time will depend on the solvent and the material.[14]
-
Monitor the film's properties (e.g., via in-situ spectroscopy) to determine the optimal annealing endpoint.
-
-
Post-Annealing:
-
Vent the chamber with nitrogen to remove the solvent vapor.
-
Transfer the substrate for the deposition of subsequent layers.
-
Quantitative Data
Table 1: Comparison of Device Performance for Solution-Processed Carbazole-Based OLEDs
| Carbazole Derivative | Deposition Method | Annealing | Max. EQE (%) | Max. Luminance (cd/m²) | Ref. |
| CZ-1 | Spin Coating | 80 °C, 20 min | 8.6 | 4130 | [6] |
| CZ-2 | Spin Coating | 80 °C, 20 min | 9.5 | 4104 | [6] |
| Cz4FS | Spin Coating | 50 °C, 30 min | 4.2 | 3600 | [7] |
| PPIC:PDPT (9:1) | Spin Coating | N/A | 11.19 | >1000 | [21] |
Visualizations
Experimental and logical workflows
Caption: Figure 1: General Troubleshooting Workflow for Poor Film Formation.
Caption: Figure 2: Influence of Solvent Properties on Film Morphology.
Caption: Figure 3: Effect of Annealing on Film Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Contact Layers Control Shunting Losses from Pinholes in Thin-Film Solar Cells - JuSER [juser.fz-juelich.de]
- 6. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs: A Mini-Review [frontiersin.org]
- 14. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Solvent vapour annealing of organic thin films: controlling the self-assembly of functional systems across multiple length scales - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Influence of spin coating parameters on the fabrication of free standing porous and nonporous poly(ε-caprolactone) based films - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spincoating.com [spincoating.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Validation of 9-(prop-2-yn-1-yl)-9H-carbazole
A comprehensive spectroscopic analysis of 9-(prop-2-yn-1-yl)-9H-carbazole, a versatile building block in organic synthesis, is crucial for its unambiguous identification and quality control. This guide provides a detailed comparison of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data against structurally related N-substituted carbazoles, offering researchers, scientists, and drug development professionals a robust framework for structural validation.
This guide presents a thorough examination of the NMR data for this compound, alongside comparative data for N-ethylcarbazole and N-vinylcarbazole. Detailed experimental protocols and visual representations of the molecular structure and analytical workflow are included to facilitate a deeper understanding of the spectroscopic characterization.
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the carbazole moiety and the propargyl substituent. A comparison with N-ethylcarbazole and N-vinylcarbazole highlights the influence of the N-substituent on the chemical shifts of the carbazole protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-1, H-8 | ~8.10 | d | ~7.8 | 2H |
| H-4, H-5 | ~7.50 | d | ~8.1 | 2H | |
| H-2, H-7 | ~7.45 | t | ~7.6 | 2H | |
| H-3, H-6 | ~7.25 | t | ~7.4 | 2H | |
| N-CH₂ | ~5.00 | d | ~2.4 | 2H | |
| C≡CH | ~2.20 | t | ~2.4 | 1H | |
| N-Ethylcarbazole | H-1, H-8 | 8.12 | d | 7.8 | 2H |
| H-4, H-5 | 7.49 | d | 8.2 | 2H | |
| H-2, H-7 | 7.40 | t | 7.7 | 2H | |
| H-3, H-6 | 7.22 | t | 7.4 | 2H | |
| N-CH₂ | 4.39 | q | 7.2 | 2H | |
| CH₃ | 1.45 | t | 7.2 | 3H | |
| N-Vinylcarbazole | H-1, H-8 | 8.08 | d | 7.8 | 2H |
| H-4, H-5 | 7.48 | d | 8.2 | 2H | |
| H-2, H-7 | 7.39 | t | 7.7 | 2H | |
| H-3, H-6 | 7.21 | t | 7.4 | 2H | |
| N-CH= | 7.15 | dd | 15.6, 8.8 | 1H | |
| =CH₂ (trans) | 5.15 | dd | 15.6, 1.0 | 1H | |
| =CH₂ (cis) | 4.68 | dd | 8.8, 1.0 | 1H |
Note: The chemical shifts for this compound are predicted based on spectral data of similar compounds and general principles of NMR spectroscopy, as a complete, explicitly assigned dataset was not available in the searched literature.
Comparative Analysis of ¹³C NMR Data
The ¹³C NMR spectrum provides further confirmation of the molecular structure. The chemical shifts of the carbazole carbons are similar across the three compounds, while the signals for the N-substituent carbons are diagnostic.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C-4a, C-4b | ~140.0 |
| C-1, C-8 | ~125.8 | |
| C-4, C-5 | ~122.5 | |
| C-2, C-7 | ~120.4 | |
| C-3, C-6 | ~119.0 | |
| C-8a, C-9a | ~108.8 | |
| C≡CH | ~79.0 | |
| C≡CH | ~72.0 | |
| N-CH₂ | ~32.0 | |
| N-Ethylcarbazole | C-4a, C-4b | 140.4 |
| C-1, C-8 | 125.6 | |
| C-4, C-5 | 122.7 | |
| C-2, C-7 | 120.3 | |
| C-3, C-6 | 118.8 | |
| C-8a, C-9a | 108.7 | |
| N-CH₂ | 37.6 | |
| CH₃ | 13.8 | |
| N-Vinylcarbazole | C-4a, C-4b | 140.5 |
| C-1, C-8 | 125.9 | |
| C-4, C-5 | 123.0 | |
| C-2, C-7 | 120.4 | |
| C-3, C-6 | 119.2 | |
| C-8a, C-9a | 109.8 | |
| N-CH= | 131.2 | |
| =CH₂ | 101.9 |
Note: The chemical shifts for this compound are predicted based on spectral data of similar compounds and general principles of NMR spectroscopy, as a complete, explicitly assigned dataset was not available in the searched literature.
Experimental Protocols
NMR Sample Preparation: A sample of approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. All spectra were acquired at room temperature (298 K).
-
¹H NMR: A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR: A proton-decoupled pulse program (¹³C{¹H}) was employed with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
Data processing was performed using standard NMR software. The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied to the transformed spectra.
Visualizing the Structure and Workflow
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of this compound with atom numbering and the general workflow for NMR-based structural validation.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
A Comparative Guide to the Synthesis of N-Substituted Carbazoles
For Researchers, Scientists, and Drug Development Professionals
N-substituted carbazoles are a critical structural motif in a vast array of biologically active compounds and functional materials. The strategic introduction of substituents onto the carbazole nitrogen atom is a key step in the development of novel pharmaceuticals and organic electronics. This guide provides an objective comparison of the most prevalent and effective methods for the synthesis of N-substituted carbazoles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Overview of Synthetic Strategies
The synthesis of N-substituted carbazoles can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions. This guide will focus on four key methods: the Buchwald-Hartwig amination, the Ullmann condensation, the Cadogan-Sundberg cyclization, and Palladium-catalyzed C-H functionalization. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, including the N-arylation of carbazoles. This palladium-catalyzed cross-coupling reaction is prized for its high functional group tolerance and generally high yields.
Quantitative Data
| Substrate | Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Carbazole | Bromobenzene | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu | Toluene | 100 | 24 | >95 | [1] |
| Carbazole | 4-Iodoanisole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 92 | [2] |
| Carbazole | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 | [2] |
| 3,6-Dibromo-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [2] |
| Carbazole | 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | [2] |
Experimental Protocol
General Procedure for Buchwald-Hartwig N-Arylation of Carbazole:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), the appropriate phosphine ligand (0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
The tube is evacuated and backfilled with argon.
-
Carbazole (1.0 mmol), the aryl halide (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are added.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-substituted carbazole.[2]
Reaction Scheme
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires higher temperatures and stronger bases than the Buchwald-Hartwig reaction, it remains a valuable and cost-effective alternative, particularly for large-scale syntheses.
Quantitative Data
| Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Carbazole | Iodobenzene | CuI (5) | 1,10-Phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 94 | [3] |
| Carbazole | 4-Iodotoluene | CuI (5) | 1,10-Phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 92 | [3] |
| Carbazole | 1-Iodo-4-nitrobenzene | CuI (5) | 1,10-Phenanthroline (10) | KOH | DME/H₂O | 95 | 20 | 85 | [3] |
| Carbazole | 2-Bromopyridine | CuCl (10) | 1-Methyl-imidazole (20) | t-BuOLi | Toluene | 120 | 24 | 91 | [4] |
| Carbazole | 4-Chloroanisole | Cu₂O (10) | N,N'-Bis(thiophene-2-ylmethyl)oxalamide (20) | Cs₂CO₃ | DMSO/MeCN | 140 | 48 | 82 | [5] |
Experimental Protocol
General Procedure for Ullmann N-Arylation of Carbazole:
-
A mixture of carbazole (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and KOH (2.0 mmol) in a mixture of DME and water (1:1, 4 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 95 °C for 20 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted carbazole.[3]
Reaction Scheme
Caption: Simplified mechanism of the Ullmann condensation for N-arylation.
Cadogan-Sundberg Cyclization
The Cadogan-Sundberg cyclization is a reductive cyclization of o-nitrobiphenyls to form carbazoles. This method is particularly useful for the synthesis of the carbazole core itself and can be adapted for N-substituted derivatives by starting with an appropriately substituted o-nitrobiphenyl.
Quantitative Data
| o-Nitrobiphenyl Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitrobiphenyl | P(OEt)₃ | Diethylene glycol dimethyl ether | 160 | 4 | 85 | [6] |
| 2-Nitro-4'-methoxybiphenyl | P(OEt)₃ | 1,2-Dichlorobenzene | 180 | 6 | 78 | [6] |
| 2,2'-Dinitrobiphenyl | P(OEt)₃ | Decalin | 190 | 5 | 65 | [6] |
| 2-Nitro-5-chlorobiphenyl | PPh₃ | o-Xylene | 140 | 12 | 72 | [7] |
| N-Ethyl-2-(2-nitrophenyl)aniline | P(OEt)₃ | Toluene | 110 | 8 | 90 | [6] |
Experimental Protocol
General Procedure for Cadogan-Sundberg Cyclization:
-
A solution of the o-nitrobiphenyl (1.0 mmol) in a high-boiling solvent (e.g., 1,2-dichlorobenzene, 10 mL) is heated to reflux.
-
Triethyl phosphite (3.0 mmol) is added dropwise to the refluxing solution over a period of 30 minutes.
-
The reaction mixture is refluxed for an additional 4-6 hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the carbazole product.[6]
Reaction Scheme
Caption: Reaction pathway of the Cadogan-Sundberg cyclization.
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization represents a modern and atom-economical approach to carbazole synthesis. This method avoids the pre-functionalization of starting materials often required in traditional cross-coupling reactions. Palladium catalysis is commonly employed for the intramolecular C-H amination of N-substituted 2-aminobiphenyls.
Quantitative Data
| Substrate | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Acetyl-2-aminobiphenyl | Pd(OAc)₂ (5) | Cu(OAc)₂ (1 equiv) | O₂ | Toluene | 120 | 24 | 98 | [4] |
| N-Pivaloyl-2-aminobiphenyl | Pd(OAc)₂ (10) | O₂ | Pivalic acid | Toluene | 110 | 12 | 91 | [4] |
| N-Acetyl-2-amino-4'-methoxybiphenyl | Pd(OAc)₂ (5) | Cu(OAc)₂ (0.2 equiv), O₂ | - | Toluene | 120 | 24 | 88 | [4] |
| N-Phenyl-N-(2-biphenyl)acetamide | Pd(OAc)₂ (10) | Ag₂CO₃ (2 equiv) | - | Dioxane | 100 | 16 | 75 | [8] |
| N-(2-Biphenyl)pivalamide | [Cp*IrCl₂]₂ (2.5) | Cu(OAc)₂ (20) | Pivalic acid | Dichlorobenzene | 150 | 24 | 82 |
Experimental Protocol
General Procedure for Palladium-Catalyzed Intramolecular C-H Amination:
-
To a screw-capped vial is added N-substituted-2-aminobiphenyl (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Cu(OAc)₂ (0.5 mmol).
-
The vial is sealed, and toluene (2 mL) is added.
-
The vial is purged with oxygen and the reaction is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel.
-
The filtrate is concentrated, and the crude product is purified by flash chromatography to give the N-substituted carbazole.[4]
Workflow Diagram
Caption: Workflow for Pd-catalyzed intramolecular C-H functionalization.
Comparison Summary
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Cadogan-Sundberg Cyclization | Pd-Catalyzed C-H Functionalization |
| Key Advantage | High functional group tolerance, broad scope, mild conditions. | Cost-effective, suitable for large-scale synthesis. | Good for core carbazole synthesis from readily available nitro compounds. | Atom-economical, avoids pre-functionalization. |
| Key Disadvantage | Expensive catalysts and ligands. | High temperatures, often requires stoichiometric copper. | Limited to o-nitrobiphenyl precursors, harsh conditions. | Can have regioselectivity issues, requires an oxidant. |
| Typical Catalyst | Palladium | Copper | - (uses reducing agent) | Palladium or Iridium |
| Typical Temp. | 80-120 °C | 95-210 °C | 110-190 °C | 100-150 °C |
| Substrate Scope | Very broad | Moderate to good | Moderate | Good and expanding |
Conclusion
The synthesis of N-substituted carbazoles is a well-developed field with a variety of reliable methods available to researchers. The Buchwald-Hartwig amination offers the greatest versatility and mildest conditions, making it a preferred choice for complex molecules in drug discovery. The Ullmann condensation , while requiring harsher conditions, remains a highly relevant and economical option for industrial applications. The Cadogan-Sundberg cyclization is a powerful tool for constructing the carbazole nucleus from nitroaromatic precursors. Finally, palladium-catalyzed C-H functionalization represents the cutting edge of efficiency and atom economy, with ongoing research continuing to expand its applicability. The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of N-substituted carbazoles.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(II)-catalyzed one-pot syntheses of 9-(pyridin-2-yl)-9H-carbazoles through a tandem C-H activation/C-X (X=C or N) formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
N-Propargylcarbazole in Click Chemistry: A Comparative Guide for Researchers
In the ever-evolving landscape of bioconjugation and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability. The choice of alkyne is a critical parameter that can influence reaction kinetics and the properties of the resulting 1,2,3-triazole products. This guide provides a comparative analysis of N-propargylcarbazole against other commonly employed alkynes in CuAAC reactions, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
Performance Comparison of Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC reactions is influenced by steric and electronic factors. While a definitive quantitative comparison of reaction rates for a wide range of alkynes under identical conditions is not extensively documented in a single study, a general reactivity trend can be established from available literature. Propargyl compounds, including N-propargylamides and ethers, are widely utilized due to their favorable combination of reactivity, ease of synthesis, and stability.[1]
Generally, the order of reactivity for common alkyne classes in CuAAC is as follows:
Propiolamides > Propargyl ethers ≈ Propargyl amides > Aromatic alkynes ≈ Aliphatic alkynes
N-propargylcarbazole, as an N-propargylamide derivative, is expected to exhibit robust reactivity in CuAAC reactions. The carbazole moiety, a well-known fluorophore, can impart valuable photophysical properties to the resulting triazole products, making it an attractive choice for applications in fluorescence imaging and sensing.
Table 1: Qualitative Reactivity of Common Alkynes in CuAAC
| Alkyne Class | General Reactivity | Key Characteristics |
| Propiolamides | Very High | Electronically activated, but may be susceptible to Michael addition.[1] |
| N-Propargylamides (e.g., N-propargylcarbazole) | High | Good balance of reactivity and stability; versatile building blocks. [1] |
| Propargyl ethers | High | Similar reactivity to propargyl amides.[1] |
| Aromatic Alkynes (e.g., Phenylacetylene) | Moderate | Generally slower than propargyl derivatives.[1] |
| Aliphatic Alkynes | Moderate | Similar reactivity to aromatic alkynes.[1] |
| Strained Alkynes (e.g., DIBO) | N/A (Copper-Free) | Used in strain-promoted azide-alkyne cycloaddition (SPAAC) for biological applications to avoid copper toxicity.[2][3][4] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the synthesis of N-propargylcarbazole and its subsequent use in a CuAAC reaction.
Synthesis of N-propargylcarbazole
Materials:
-
Carbazole
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of carbazole in DMF, add potassium carbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Add propargyl bromide dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield N-propargylcarbazole.
General Protocol for CuAAC Reaction with N-propargylcarbazole
Materials:
-
N-propargylcarbazole
-
Azide-containing molecule (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
Dissolve N-propargylcarbazole and the azide-containing molecule in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄·5H₂O solution to the reaction mixture containing the alkyne and azide.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The color of the solution may change, indicating the formation of Cu(I).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
Note: For biological applications, the use of a copper-chelating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended to stabilize the Cu(I) catalyst and minimize cellular toxicity.
Visualizing a Potential Application: Activity-Based Protein Profiling (ABPP)
While specific applications of N-propargylcarbazole in signaling pathways are not yet widely documented, its properties make it a promising tool for techniques like Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemical proteomics strategy used to identify and characterize active enzymes in complex biological samples. The workflow typically involves a reactive probe that covalently binds to the active site of an enzyme, followed by "clicking" on a reporter tag for visualization or enrichment.
The following diagram illustrates a hypothetical ABPP workflow using an N-propargylcarbazole-based probe.
Caption: Hypothetical workflow for Activity-Based Protein Profiling (ABPP) using an N-propargylcarbazole-based probe.
Logical Relationship of CuAAC Reaction Components
The success of a CuAAC reaction relies on the interplay of several key components. The following diagram outlines the logical relationship between these components.
Caption: Logical relationship of components in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
N-propargylcarbazole is a valuable alkyne for CuAAC click chemistry, offering a good balance of reactivity and the potential for introducing favorable fluorescent properties into the final product. While direct quantitative kinetic comparisons with a broad range of other alkynes are still emerging, its classification as a propargyl amide suggests it is a highly efficient reactant. The provided protocols and conceptual workflows offer a solid foundation for researchers to incorporate N-propargylcarbazole into their synthetic and bioconjugation strategies, particularly in the development of novel fluorescent probes for applications in chemical biology and materials science.
References
- 1. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative study of carbazole derivatives for sensor applications
A Comparative Guide to Carbazole Derivatives in Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
The unique photophysical and electronic properties of carbazole-based compounds have positioned them as exceptional candidates for the development of highly sensitive and selective sensors. Their rigid, planar structure, and high fluorescence quantum yields provide an excellent scaffold for the design of chemosensors for a wide array of analytes, including metal ions, anions, and biological molecules. This guide offers a comparative overview of various carbazole derivatives, summarizing their performance, detailing experimental protocols, and illustrating key signaling pathways and workflows.
Performance of Carbazole-Based Sensors: A Quantitative Comparison
The efficacy of a sensor is determined by several key performance metrics. The following tables summarize the performance of representative carbazole derivatives in the detection of various analytes.
Metal Ion Detection
| Carbazole Derivative | Analyte | Detection Limit (LOD) | Quantum Yield (Φ) | Response Time | Linear Range | Sensing Mechanism | Reference |
| Carbazole-Schiff Base | Fe³⁺ | 4.23 µM | - | < 1 min | - | Chelation-Enhanced Fluorescence (CHEF) | [1] |
| Carbazole-Schiff Base | Cu²⁺ | 5.67 µM | - | < 1 min | - | Chelation-Enhanced Fluorescence (CHEF) | [1] |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | 0.22 µM | - | < 2 min | 0-10 µM | Fluorescence Quenching | [2] |
| Carbazole-azine | Cu²⁺ | - | - | < 1 min | - | Photoinduced Electron Transfer (PET) | |
| Carbazole-barbituric acid conjugate | Hg²⁺ | - | - | - | - | Turn-on Fluorescence | |
| Carbazole-thioacetal | Hg²⁺ | 51 nM | - | ~25 s | - | Aggregation-Induced Emission (AIE) | |
| Carbazole-dendritic polymer | Hg²⁺ | 97 nM | - | - | - | Turn-on Fluorescence | |
| Pyrano[3,2-c] carbazole | Zn²⁺ | 6.5 nM | - | > 24 min | 0-10 µM | Chelation-Enhanced Fluorescence (CHEF) | [3] |
| 9-benzyl-9H-carbazole derivative | Ce³⁺ | 7.27 µM | - | - | - | Chelation-Enhanced Fluorescence (CHEF) |
Anion and Small Molecule Detection
| Carbazole Derivative | Analyte | Detection Limit (LOD) | Quantum Yield (Φ) | Response Time | Linear Range | Sensing Mechanism | Reference |
| 1,8-diamidocarbazole | Cl⁻, Benzoate, H₂PO₄⁻ | - | - | - | - | Colorimetric/Hydrogen Bonding | |
| Carbazole pyridinium boronic acid | Glucose | 0.59 µM | - | - | - | Aggregation-Induced Emission (AIE) | [4] |
| Carbazole-imidazole | Water | - | 0.18 | - | - | Fluorescence Switching | [5] |
| Carbazole-thiazole | Water | - | 0.14 | - | - | Fluorescence Switching | [5] |
Key Signaling Pathways in Carbazole-Based Sensors
The detection mechanism of carbazole-based sensors often relies on distinct photophysical processes. Understanding these pathways is crucial for designing novel sensors with improved performance.
Caption: Photoinduced Electron Transfer (PET) based sensor mechanism.
Caption: Intramolecular Charge Transfer (ICT) based sensor mechanism.
Caption: Chelation-Enhanced Fluorescence (CHEF) sensor mechanism.
Caption: Aggregation-Induced Emission (AIE) based sensor mechanism.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to sensor development and evaluation. Below are generalized yet detailed procedures for the synthesis and characterization of carbazole-based fluorescent sensors.
Synthesis of a Carbazole-Based Schiff Base Sensor
This protocol describes a general two-step synthesis for a carbazole-based Schiff base sensor, a common structural motif for ion detection.
Caption: General synthesis workflow for a carbazole-Schiff base sensor.
General Protocol for UV-Vis and Fluorescence Titration
This protocol outlines the steps for evaluating the sensing performance of a carbazole derivative towards a specific analyte using UV-Vis and fluorescence spectroscopy.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the carbazole-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous-organic solvent system).
-
Prepare a stock solution of the analyte (e.g., a metal salt or an anion salt) of a known concentration (e.g., 10 mM) in the same solvent system.
-
-
UV-Vis Titration:
-
Place a fixed volume of the sensor solution (e.g., 2 mL of a 10 µM solution) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Add small aliquots of the analyte stock solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring complete mixing.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Analyze the changes in absorbance at specific wavelengths to determine the binding stoichiometry (e.g., using a Job's plot) and binding constant.
-
-
Fluorescence Titration:
-
Follow a similar procedure as the UV-Vis titration, using a fluorescence cuvette.
-
Excite the sensor solution at its maximum absorption wavelength.
-
Record the fluorescence emission spectrum after each addition of the analyte.
-
Analyze the changes in fluorescence intensity (quenching or enhancement) to determine the detection limit, linear range, and binding constant.
-
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield can be determined using a well-characterized standard with a known quantum yield.
-
Select a Standard: Choose a reference fluorophore with an emission profile close to that of the carbazole derivative (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure Absorbance and Fluorescence:
-
For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
-
Calculate Integrated Fluorescence Intensity: Determine the integrated area under the emission curve for each spectrum.
-
Plot and Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots gives the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard × (Grad_sample / Grad_standard) × (η_sample² / η_standard²) where η is the refractive index of the solvent.
-
This guide provides a foundational understanding of the application of carbazole derivatives in sensor technology. The provided data and protocols are intended to serve as a starting point for researchers to explore and develop novel and more efficient carbazole-based sensors for a wide range of applications in chemical and biological sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Purity of Synthesized 9-(prop-2-yn-1-yl)-9H-carbazole by HPLC: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of synthesized 9-(prop-2-yn-1-yl)-9H-carbazole with commercially available alternatives, supported by a detailed experimental protocol for purity validation using High-Performance Liquid Chromatography (HPLC).
Comparison of Synthesized vs. Commercial this compound
The purity of a synthesized compound is often compared against a commercially available standard to ascertain its suitability for further applications. The following table summarizes the key parameters for such a comparison using HPLC analysis.
| Parameter | Synthesized this compound | Commercial Standard | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | Conforms |
| Retention Time (t_R) | X.XX min | X.XX min | ± 0.2 min of standard |
| Peak Area (%) | >98% | >98% | ≥ 98% |
| Impurities (%) | <2% | <2% | Individual impurity < 0.5%, Total impurities < 2% |
| Resolution (R_s) | >2.0 | >2.0 | > 1.5 |
Experimental Protocols
A detailed methodology for both the synthesis and HPLC-based purity validation of this compound is provided below.
Synthesis of this compound
This protocol describes the N-alkylation of carbazole with propargyl bromide.
Materials:
-
Carbazole
-
Propargyl bromide (80% in toluene)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of carbazole (1 equivalent) in DMF, add powdered KOH (2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add propargyl bromide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
HPLC Purity Validation
This reverse-phase HPLC method is designed to separate this compound from potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1][2]
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 293 nm.[3]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Workflow and Data Analysis
The following diagrams illustrate the experimental workflow from synthesis to data analysis.
Caption: Experimental workflow from synthesis to HPLC purity validation.
Caption: Logical flow for HPLC data analysis and purity determination.
Alternative Compounds to this compound
While this compound is a valuable building block, particularly in click chemistry and materials science, a wide array of other N-substituted carbazole derivatives have been synthesized and investigated for various biological activities.[4] These alternatives offer a broad spectrum of functionalities and potential applications.
-
Anticancer Agents: Many carbazole derivatives have been designed and evaluated for their potential as anticancer drugs.[5][6][7] These compounds often feature complex substitutions at various positions of the carbazole ring system.
-
Neuroprotective Agents: Certain N-substituted carbazoles have shown promise for their neuroprotective properties.[4]
-
Materials Science: The carbazole moiety is a well-known component in organic electronics, and different substitutions can be used to tune the electronic and photophysical properties of the resulting materials.
The choice of an alternative compound will largely depend on the specific application and the desired chemical and biological properties. Researchers are encouraged to explore the extensive literature on carbazole chemistry to identify the most suitable analogues for their work.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-referencing spectral data of N-propargylcarbazole with literature values
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Table
For a clear and concise comparison, all quantitative spectral data should be organized as follows. The "Literature Value" column should be populated with data from authenticated sources when available. In the absence of specific literature data for N-propargylcarbazole, this table serves as a template for organizing experimental results.
| Parameter | Experimental Value | Literature Value | Reference |
| ¹H NMR (δ, ppm) | Data not available | ||
| Carbazole Protons | |||
| Propargyl Protons | |||
| ¹³C NMR (δ, ppm) | Data not available | ||
| Carbazole Carbons | |||
| Propargyl Carbons | |||
| Mass Spectrometry | Data not available | ||
| Molecular Ion (m/z) | |||
| Key Fragments (m/z) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of spectral data. The following protocols outline the standard procedures for the synthesis and spectral characterization of N-propargylcarbazole.
Synthesis of N-propargylcarbazole:
A common method for the synthesis of N-propargylcarbazole involves the N-alkylation of carbazole with propargyl bromide.
-
Reaction Setup: To a solution of carbazole in a suitable aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.
-
Alkylation: Propargyl bromide is added dropwise to the stirred reaction mixture at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield pure N-propargylcarbazole.
¹H and ¹³C NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules.
-
Sample Preparation: A small amount of the purified N-propargylcarbazole is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The obtained free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or direct infusion electrospray ionization (ESI-MS).
-
Ionization: The molecules are ionized in the ion source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Logical Workflow for Spectral Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental spectral data with literature values.
A Comparative Guide to Alternative Reagents for the N-propargylation of Carbazole
The introduction of a propargyl group onto the nitrogen atom of carbazole yields N-propargylcarbazole, a valuable building block in medicinal chemistry and materials science. The terminal alkyne functionality serves as a versatile handle for further chemical modifications, including click chemistry reactions, Sonogashira coupling, and the synthesis of complex heterocyclic systems. This guide provides a comparative overview of alternative reagents for the N-propargylation of carbazole, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific application.
Comparative Performance of Propargylating Reagents
The choice of propargylating agent and reaction conditions significantly impacts yield, selectivity, and substrate scope. Traditional methods often rely on propargyl halides, but modern alternatives offer milder conditions and improved functional group tolerance. Below is a summary of key performance data for different reagent classes.
| Reagent Class | Propargylating Agent | Catalyst / Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Propargyl Halide | Propargyl bromide | Cs+-saponite clay (solid base) | Solvent-free (Microwave) | N/A (750 W) | 5 min | >90% (for Imidazole) | [1] |
| Propargyl Halide | Alkyl halide | Potassium Carbonate (K2CO3) | Solvent-free | N/A | N/A | High Yield | [2] |
| C-alkynyl N,O-acetal | Ethoxy(ethynyl(phenyl)methyl) carbamate | (R)-Li[P2] (Lithium SPINOL phosphate) | Toluene | 25 | 2-12 h | 61-80% | [3] |
| Propargylic Alcohol | Secondary Propargylic Alcohols | BF3·Et2O (Lewis Acid) | 1,4-dioxane | N/A | N/A | Good Yields (general) | [4] |
Reaction Workflow Diagram
The diagram below illustrates the general synthetic pathway for the N-propargylation of carbazole, where a propargylating reagent reacts with the carbazole backbone in the presence of a catalyst or base to yield the desired N-propargylcarbazole product.
Caption: General workflow for the N-propargylation of carbazole.
Detailed Experimental Protocols
Method 1: N-propargylation using Propargyl Halide with a Solid Base (Solvent-Free)
This protocol is adapted from microwave-assisted methods and solvent-free alkylations, which offer a green and efficient alternative to traditional solution-phase reactions.[1][2]
Experimental Protocol:
-
In a microwave-safe vial, add carbazole (1.0 mmol).
-
Add a solid base, such as potassium carbonate (2.0 mmol) or a basic clay like Cs+-saponite.[1][2]
-
Add propargyl bromide (1.2 mmol).
-
The mixture is thoroughly mixed to ensure homogeneity.
-
If using microwave irradiation, seal the vial and heat at a suitable power (e.g., 750 W) for a short duration (e.g., 5 minutes), with temperature monitoring.[1]
-
If using conventional heating, the mixture can be heated under solvent-free conditions until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and filtered to remove the solid base.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure N-propargylcarbazole.
Method 2: Asymmetric N-propargylation using C-alkynyl N,O-acetals
This modern approach utilizes C-alkynyl N,O-acetals as propargylating agents in the presence of a chiral catalyst, allowing for the enantioselective synthesis of N-propargylated carbazoles under mild conditions.[3]
Experimental Protocol:
-
To a dried reaction tube, add the carbazole derivative (0.08 mmol) and the chiral lithium SPINOL phosphate catalyst, (R)-Li[P2] (5 mol%).
-
Add dry toluene (1 mL) to the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Introduce the C-alkynyl N,O-acetal reagent (0.05 mmol) to the mixture.
-
Stir the reaction at room temperature (25 °C) for the required time (typically 2-12 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
The product is eluted using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the enantiomerically enriched N-propargylcarbazole.
Method 3: N-propargylation using Propargylic Alcohols with a Lewis Acid Catalyst
Propargylic alcohols can serve as effective propargylating agents in the presence of a Lewis acid catalyst, which activates the alcohol for nucleophilic attack by the carbazole nitrogen.[4]
Experimental Protocol:
-
Dissolve the carbazole (1.0 mmol) and the propargylic alcohol (1.2 mmol) in a suitable non-polar solvent, such as 1,4-dioxane, in a round-bottom flask.[4]
-
Add a Lewis acid catalyst, such as boron trifluoride etherate (BF3·Et2O) or iron(III) chloride (FeCl3), catalytically (e.g., 10-20 mol%).[4]
-
Stir the reaction at room temperature or with gentle heating, as required, and monitor its progress by TLC.
-
Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the N-propargylcarbazole product.
Conclusion
The selection of a reagent for the N-propargylation of carbazole depends on the specific requirements of the synthesis.
-
Propargyl halides under solvent-free conditions with a solid base represent a classic, cost-effective, and environmentally friendly approach, particularly when enhanced by microwave irradiation.[1][2]
-
C-alkynyl N,O-acetals catalyzed by chiral lithium phosphates are the state-of-the-art for asymmetric synthesis, providing high enantioselectivity under very mild conditions, which is crucial for the synthesis of chiral drug intermediates.[3]
-
Propargylic alcohols activated by Lewis acids offer an alternative that avoids the use of corrosive halides, though optimization may be required to favor N-alkylation over other potential side reactions.[4]
Each method presents a viable route to N-propargylcarbazoles, and the detailed protocols provided herein offer a starting point for researchers to explore these valuable transformations.
References
A Comparative Guide to the Efficiency of N-propargylcarbazole-Derived Solar Cells
An objective analysis of N-propargylcarbazole-derived materials in organic solar cells, benchmarking their performance against established alternatives with supporting experimental data for researchers and scientists in renewable energy and materials science.
The quest for efficient and cost-effective organic solar cells (OSCs) has led to the exploration of a diverse range of molecular architectures. Among these, carbazole-based materials have emerged as promising donor candidates due to their excellent hole-transporting properties and thermal stability. This guide provides a comparative benchmark of N-propargylcarbazole-derived materials and other carbazole derivatives against conventional donor materials in organic photovoltaics.
Performance Benchmarking
The efficiency of a solar cell is primarily determined by four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following tables summarize the performance of various carbazole-based donor materials in organic solar cells, with a focus on derivatives of the versatile 2,7-carbazole structure. These are compared with a standard benchmark material, Poly(3-hexylthiophene) (P3HT).
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Carbazole-Based Copolymers | |||||
| Poly(fluorene-co-triazole-co-thiophene-co-carbazole) (PFT2Tz)[1] | PC71BM | 0.57 | 0.83 | 2.16 | - |
| Poly(carbazole-co-triazole-co-thiophene) (PCzT2Tz)[1] | PC71BM | 0.67 | 0.68 | 2.79 | - |
| Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT)[2] | PC71BM | ~5.0-6.3 | - | - | - |
| Carbazole-Based Small Molecules | |||||
| DTCz-TBT[3] | PC71BM | 2.26 | 1.02 | - | - |
| DTCz-2TBT[3] | PC71BM | 3.44 | - | - | - |
| DTCz-3TBT[3] | PC71BM | 3.90 | - | - | - |
| Benchmark Polymer | |||||
| Poly(3-hexylthiophene) (P3HT)[4] | PC61BM | 3.10 | 0.61 | 9.11 | 55 |
Note: "-" indicates that the data was not specified in the cited source.
Recent advancements in carbazole-based materials have demonstrated their potential to achieve high power conversion efficiencies. Notably, donor-acceptor copolymers incorporating 2,7-carbazole units have reached efficiencies of up to 6%.[5][6] Furthermore, solution-processed organic solar cells based on other new poly(2,7-carbazole) derivatives have shown high efficiencies in the range of 5.0% to 6.3%.[2][7] While specific data for N-propargylcarbazole as a primary donor in high-efficiency OSCs is still emerging, the broader family of carbazole derivatives shows significant promise.
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of precise steps. The following protocols are representative of the methodologies used in the cited research for creating and evaluating carbazole-based solar cells.
Device Fabrication: Bulk Heterojunction Solar Cell
A typical fabrication process for a bulk heterojunction (BHJ) organic solar cell with a carbazole-based donor polymer and a fullerene acceptor (e.g., PC71BM) involves the following steps:
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for a set duration to improve the surface wettability and work function.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate.
-
The substrates are then annealed at a specific temperature (e.g., 140°C) in a nitrogen-filled glovebox to remove residual solvent.
-
-
Active Layer Deposition:
-
A solution containing a blend of the carbazole-based donor polymer and the fullerene acceptor in a specific ratio (e.g., 1:2 by weight) is prepared in a suitable solvent like chloroform or chlorobenzene.
-
This active layer solution is then spin-coated on top of the HTL inside the glovebox.
-
The film is subsequently annealed at a specific temperature to optimize the morphology of the donor-acceptor blend.
-
-
Cathode Deposition:
-
A bilayer cathode of a low work function metal (e.g., LiF or Ca) followed by a more stable metal (e.g., Al) is deposited by thermal evaporation under high vacuum.
-
Device Characterization
The performance of the fabricated solar cells is evaluated using the following standard characterization techniques:
-
Current Density-Voltage (J-V) Characteristics:
-
The J-V curves are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator.
-
From these curves, the key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted.
-
-
External Quantum Efficiency (EQE):
-
EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the solar cell.
-
-
Atomic Force Microscopy (AFM):
-
AFM is used to characterize the surface morphology of the active layer. The nanoscale phase separation between the donor and acceptor materials, which is crucial for efficient charge separation and transport, can be visualized.
-
Experimental Workflow & Signaling Pathways
To visualize the logical flow of fabricating and characterizing these solar cells, the following diagrams are provided.
Caption: Workflow for organic solar cell fabrication and characterization.
References
- 1. pure.uos.ac.kr [pure.uos.ac.kr]
- 2. High-Performing Polycarbazole Derivatives for Efficient Solution-Processing of Organic Solar Cells in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecules based on 2,7-carbazole for efficient solution-processed organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Carbazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. Their planar tricyclic structure allows for intercalation with DNA and interaction with various biological targets, leading to cytotoxic effects in cancer cells. This guide provides a comparative analysis of the cytotoxic properties of different carbazole-based compounds, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows.
Data Presentation: Comparative Cytotoxicity of Carbazole Derivatives
The cytotoxic efficacy of various carbazole-based compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparing cytotoxicity. The following tables summarize the IC50 values of several carbazole derivatives from different studies, showcasing their activity spectrum.
| Compound | Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound C4 (nitro-substituted) | MCF-7 (Breast) | 2.5 | [1] |
| HeLa (Cervical) | 5.4 | [1] | |
| HT-29 (Colon) | 4.0 | [1] | |
| Compound C5 (amino-substituted) | MCF-7 (Breast) | < 10 | [1] |
| Series 2 | |||
| Compound 10 (oxadiazole-containing) | HepG2 (Liver) | 7.68 | [2][3] |
| HeLa (Cervical) | 10.09 | [2][3] | |
| MCF-7 (Breast) | 6.44 | [2][3] | |
| Compound 11 (oxadiazole-containing) | HepG2 (Liver) | Strong effect | [2][3] |
| HeLa (Cervical) | Strong effect | [2][3] | |
| MCF-7 (Breast) | Strong effect | [2][3] | |
| Compound 9 | HeLa (Cervical) | 7.59 | [2][3] |
| Series 3 | |||
| Compound 14a | 7901 (Gastric) | 11.8 ± 1.26 | [4] |
| A875 (Melanoma) | 9.77 ± 8.32 | [4] | |
| Series 4 | |||
| Compound 5e | SMMC-7721 (Liver) | 1.08 ± 0.22 | [5] |
| HepG2 (Liver) | 1.26 ± 0.17 | [5] | |
| Series 5 | |||
| ECAP | A549 (Lung) | Cytotoxic | [6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of cytotoxicity data. Below are methodologies for key assays commonly used in the evaluation of carbazole-based compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Carbazole-based compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole-based compounds in the culture medium. After 24 hours, replace the medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Carbazole-based compounds
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the carbazole-based compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds.
Materials:
-
Carbazole-based compounds
-
Cancer cell lines
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the carbazole-based compounds at their IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Mandatory Visualization
Signaling Pathway: Intrinsic Apoptosis Pathway
Many carbazole derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[8][9][10][11][12]
Caption: Intrinsic apoptosis pathway induced by carbazole derivatives.
Experimental Workflow: Cytotoxicity Screening and Mechanistic Elucidation
The evaluation of novel carbazole compounds typically follows a structured workflow, starting from initial screening to detailed mechanistic studies.
Caption: A typical experimental workflow for evaluating anticancer carbazole compounds.
Logical Relationship: Structure-Activity Relationship (SAR) Considerations
The cytotoxic activity of carbazole derivatives is highly dependent on their chemical structure. Substitutions on the carbazole ring can significantly influence their biological activity.
Caption: Logical relationship of SAR in carbazole derivatives' cytotoxicity.
References
- 1. scispace.com [scispace.com]
- 2. doaj.org [doaj.org]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 5. Synthesis, in vitro antimicrobial and cytotoxic activities of new carbazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding roles of BCL-2 proteins in apoptosis execution and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Yield Determination for Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescence quantum yields of select carbazole derivatives, offering insights into their photophysical properties. Detailed experimental protocols for quantum yield determination are presented to support the practical application of these methodologies in a research setting.
Comparison of Quantum Yields for Substituted Carbazole Derivatives
The following table summarizes the fluorescence quantum yields (ΦF) of a series of carbazole derivatives, highlighting the influence of different substituents on their emission efficiency. The data is compiled from a study by Lin et al. (2009), where the compounds were synthesized and their photophysical properties were characterized in dichloromethane (CH2Cl2) solution.[1]
| Compound ID | Substituent at 3,6-positions | Substituent at 9-position | Quantum Yield (ΦF) |
| 1a | -H | -Ethyl | 0.45 |
| 1b | -Br | -Ethyl | 0.38 |
| 1c | -CN | -Ethyl | 0.25 |
| 2a | -H | -Phenyl | 0.42 |
| 2b | -Br | -Phenyl | 0.35 |
| 2c | -CN | -Phenyl | 0.22 |
| 3a | -H | -Propargyl | Data not available in the cited study |
| 4 | -Bis(4-methoxyphenyl)amino | -Ethyl | 0.88 |
| 5 | -Bis(4-tert-butylphenyl)amino | -Ethyl | 0.95 |
| 6 | -Bis(3,4-dimethylphenyl)amino | -Ethyl | 1.00 |
Note: While this guide focuses on N-propargylcarbazole derivatives, a direct comparative study for a series of such compounds with reported quantum yields was not available in the reviewed literature. The table, therefore, presents data for a range of other substituted carbazoles to illustrate the impact of functionalization on quantum yield. The inclusion of a row for an N-propargyl derivative with "Data not available" is to highlight this gap in the current literature.
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is crucial for characterizing the efficiency of a fluorophore. Two primary methods are employed: the relative method and the absolute method.
2.1. Relative Method
The relative method, also known as the comparative method, is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum feature
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard (e.g., quinine sulfate, rhodamine 6G, fluorescein)
-
Solvent (spectroscopic grade)
-
N-propargylcarbazole derivative sample
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the chosen fluorescence standard in the appropriate solvent (e.g., 0.1 M H2SO4 for quinine sulfate).
-
Prepare a stock solution of the N-propargylcarbazole derivative in a suitable solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the standard and the sample. It is critical to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The slope of the resulting linear plots (Gradient) is proportional to the quantum yield.
-
-
Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
2.2. Absolute Method
The absolute method directly measures the ratio of photons emitted to photons absorbed using an integrating sphere.
Materials and Equipment:
-
Spectrofluorometer equipped with an integrating sphere
-
Light source (e.g., Xenon lamp)
-
Detector
-
Solvent (spectroscopic grade)
-
N-propargylcarbazole derivative sample
Procedure:
-
Blank Measurement:
-
Place a cuvette containing only the solvent inside the integrating sphere.
-
Record the spectrum of the excitation light scattered by the solvent (blank).
-
-
Sample Measurement:
-
Place the cuvette with the dissolved N-propargylcarbazole derivative in the integrating sphere.
-
Record the spectrum, which will show the scattered excitation light and the emitted fluorescence.
-
-
Data Analysis:
-
The number of absorbed photons is determined by the difference in the integrated area of the excitation light peak between the blank and the sample measurements.
-
The number of emitted photons is the integrated area of the fluorescence emission peak of the sample.
-
-
Quantum Yield Calculation: The absolute quantum yield (Φ) is calculated as:
Φ = (Integrated intensity of emitted photons) / (Integrated intensity of absorbed photons)
Visualizations
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for relative quantum yield determination.
Generic Signaling Pathway Involving a Fluorescent Probe
Caption: A generic signaling pathway using a carbazole probe.
References
Safety Operating Guide
Proper Disposal of 9-(prop-2-yn-1-yl)-9H-carbazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 9-(prop-2-yn-1-yl)-9H-carbazole, a compound requiring careful management due to its potential hazards.
Core Compound Information and Hazards:
Immediate Safety Precautions:
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol:
The primary method for the disposal of this compound is to manage it as hazardous chemical waste, ensuring it is sent to a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2].
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly sealed, and compatible waste container.
-
Do not mix this waste with other chemical waste streams to avoid potential reactions. Incompatible materials to consider include strong oxidizing agents[3].
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The date of accumulation.
-
A clear indication of the associated hazards (e.g., "Toxic," "Reactive," "Suspected Carcinogen").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for the transfer of hazardous waste.
-
Spill and Emergency Procedures:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material and place it into a designated hazardous waste container. Moisten the material with water to reduce airborne dust if appropriate, but be cautious of potential reactivity[5].
-
Use an absorbent material for any solutions.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Disposal Workflow Diagram:
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Essential Safety and Operational Guide for Handling 9-(prop-2-yn-1-yl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
9-(prop-2-yn-1-yl)-9H-carbazole is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is Warning .[1] The parent compound, 9H-Carbazole, is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2][3][4]
| Hazard Statement | GHS Classification |
| H302 | Acute toxicity, oral (Category 4) |
| H315 | Skin corrosion/irritation (Category 2) |
| H319 | Serious eye damage/eye irritation (Category 2A) |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
| H351 (for parent compound) | Carcinogenicity (Category 2)[4][5] |
| H410 (for parent compound) | Hazardous to the aquatic environment, long-term hazard (Category 1)[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table outlines the required and recommended PPE for handling this solid chemical.
| Body Part | Required PPE | Recommended PPE |
| Eyes/Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][7] | Face shield in addition to goggles, especially when handling larger quantities or if there is a risk of splashing. |
| Skin/Body | Laboratory coat. | Chemical-resistant apron or coveralls for added protection against spills. |
| Hands | Nitrile rubber gloves (minimum thickness of 0.11 mm) with a breakthrough time of >480 minutes.[6] | Double-gloving, especially for extended handling periods. |
| Respiratory | Use only in a well-ventilated area or in a chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Checks:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to minimize movement of the chemical.
-
Don all required PPE as outlined in the table above.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapor.
-
Use a micro-spatula to carefully transfer the solid compound. Avoid creating dust.
-
If possible, use a balance with a draft shield.
-
Close the container immediately after use.
3. Dissolution and Reaction Setup:
-
When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
If heating is required, use a heating mantle or a controlled temperature bath. Do not use an open flame.
-
Ensure all reaction vessels are properly clamped and secured.
4. Post-Handling and Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Incident | First Aid / Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For a large spill, contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all solid waste, including contaminated weighing paper and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Do not mix with incompatible waste streams.
Disposal Protocol:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
This material and its container must be disposed of as hazardous waste.[2]
-
Due to the toxicity of the parent compound to aquatic life, do not dispose of this chemical down the drain.[2][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
